nor-6alpha-Oxycodol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R,4aS,7S,7aR,12bS)-9-methoxy-2,3,4,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-21-11-3-2-9-8-12-17(20)5-4-10(19)15-16(17,6-7-18-12)13(9)14(11)22-15/h2-3,10,12,15,18-20H,4-8H2,1H3/t10-,12+,15-,16-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWOOLJUSYSBAD-NZQXGWJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(CC4C5(C3(CCN4)C(O2)C(CC5)O)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4)[C@@H](O2)[C@H](CC5)O)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801344992 | |
| Record name | nor-6alpha-Oxycodol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801344992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116499-16-2 | |
| Record name | nor-6alpha-Oxycodol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801344992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
nor-6alpha-Oxycodol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nor-6α-Oxycodol is a metabolite of the potent opioid analgesic, oxycodone. As a compound structurally similar to known opioids, it is a molecule of significant interest in the fields of pharmacology, toxicology, and drug development. This technical guide provides a comprehensive overview of nor-6α-Oxycodol, including its chemical properties, metabolic formation, and analytical methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers and scientists engaged in the study of opioid metabolism and the development of novel analgesic compounds.
Chemical and Physical Properties
Nor-6α-Oxycodol is an analytical reference material, recognized as a metabolite of oxycodone.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 116499-16-2 | [1] |
| Molecular Formula | C₁₇H₂₁NO₄ | [1] |
| Molecular Weight | 303.4 g/mol | [1] |
| Formal Name | 4,5α-epoxy-3-methoxy-morphinan-6α,14-diol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A neat solid | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 5 years | [1] |
Metabolic Pathway of Oxycodone
Nor-6α-Oxycodol is formed as a metabolite in the complex metabolism of oxycodone. The metabolic pathway of oxycodone primarily occurs in the liver and involves several enzymatic processes, including N-demethylation and 6-keto reduction.
The diagram below illustrates the metabolic conversion of oxycodone, highlighting the formation of its various metabolites, including nor-6α-Oxycodol.
Signaling Pathways
Given its structural similarity to oxycodone and other opioids, nor-6α-Oxycodol is presumed to exert its pharmacological effects through interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). The primary opioid receptors are mu (µ), delta (δ), and kappa (κ). While specific binding affinities and functional activities for nor-6α-Oxycodol are not extensively documented in publicly available literature, the general signaling cascade initiated by opioid receptor agonists is well-established.
The binding of an opioid agonist to its receptor triggers a conformational change, leading to the activation of intracellular signaling pathways. This typically involves the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP), and the modulation of ion channels, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.
The following diagram illustrates the general signaling pathway for a mu-opioid receptor agonist.
Experimental Protocols
The detection and quantification of nor-6α-Oxycodol in biological matrices are crucial for pharmacokinetic and toxicological studies. Several analytical methods have been developed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a common and sensitive technique.
Quantification of nor-6α-Oxycodol in Human Blood by LC-MS/MS
This protocol is based on a validated method for the sensitive detection of oxycodone and its metabolites in human blood.[2]
4.1.1. Sample Preparation: Solid Phase Extraction (SPE)
-
Condition a Bond Elut Certify SPE column.
-
Load 0.5 mL of the blood sample onto the column.
-
Wash the column to remove interfering substances.
-
Elute the analytes from the column.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
4.1.2. LC-MS/MS Analysis
-
Liquid Chromatography: Utilize a UPLC® I-class system or equivalent.
-
Mass Spectrometry: Employ a Waters Xevo TQD or a comparable tandem mass spectrometer.
-
Method Validation: The method should be validated according to established guidelines, such as those from the Academy Standards Board Standard Practices for Method Development in Forensic Toxicology.
4.1.3. Quantitative Data
The following table summarizes typical validation parameters for such a method.[2]
| Parameter | Typical Value |
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
| Calibration Range | 0.5–25 ng/mL |
| Precision | 2.90–17.3% |
| Bias | < 15% |
The workflow for this analytical protocol is visualized in the diagram below.
Chemical Synthesis of nor-Oxycodone Derivatives
4.2.1. Organophotocatalytic N-Demethylation of Oxycodone
-
Reaction Setup: A continuous flow photoreactor equipped with visible light LEDs is utilized.
-
Reagents:
-
Oxycodone
-
Rose Bengal (as an inexpensive and readily available photocatalyst)
-
Molecular oxygen (as the terminal oxidant)
-
-
Procedure: The reaction is performed under continuous flow conditions with optimized residence time and temperature.
-
Workup: The process is followed by an acidic hydrolysis and a simple acid-base workup to isolate the noroxycodone hydrochloride salt in good yield and purity.
Conclusion
Nor-6α-Oxycodol is an important metabolite of oxycodone, and its study is integral to understanding the overall pharmacology and toxicology of its parent compound. The information and protocols provided in this guide offer a solid foundation for researchers and scientists working in the field of opioid analysis and development. Further research into the specific pharmacological profile of nor-6α-Oxycodol, including its opioid receptor binding affinities and functional activities, will be crucial in fully elucidating its role and potential effects.
References
Synthesis and Characterization of nor-6α-Oxycodol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nor-6α-oxycodol is a primary metabolite of noroxycodone and a minor metabolite of oxycodone.[1] As a member of the morphinan family of opioids, it is of significant interest in the fields of drug metabolism, pharmacokinetics, and forensic toxicology. Understanding the synthesis and detailed characterization of this compound is crucial for its use as a reference standard in analytical methods, for further pharmacological studies, and in the development of new opioid-related therapeutics. This technical guide provides a comprehensive overview of the synthesis and characterization of nor-6α-oxycodol, including a proposed synthetic protocol, physical and chemical properties, and spectroscopic data.
Synthesis of nor-6α-Oxycodol
The primary route for the synthesis of nor-6α-oxycodol is through the stereoselective reduction of the 6-keto group of its precursor, noroxycodone.
Metabolic Pathway of Oxycodone to nor-6α-Oxycodol
The metabolic cascade leading to the formation of nor-6α-oxycodol from oxycodone involves several key enzymatic steps. Initially, oxycodone undergoes N-demethylation, primarily mediated by the cytochrome P450 enzyme CYP3A4, to form noroxycodone. Subsequently, the 6-keto group of noroxycodone is reduced to a hydroxyl group, yielding nor-6α-oxycodol and its β-isomer.
Metabolic conversion of oxycodone to nor-6α-oxycodol.
Chemical Synthesis: Reduction of Noroxycodone
The chemical synthesis of nor-6α-oxycodol can be achieved through the reduction of noroxycodone using a hydride-donating reagent. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its mild nature and selectivity for ketones and aldehydes. The stereoselectivity of the reduction of 6-keto morphinans is influenced by the steric hindrance of the morphinan ring system, which typically favors the formation of the 6α-hydroxy epimer.
Synthetic route to nor-6α-oxycodol from noroxycodone.
Experimental Protocols
Synthesis of nor-6α-Oxycodol from Noroxycodone
The following is a representative experimental protocol for the synthesis of nor-6α-oxycodol based on the reduction of noroxycodone with sodium borohydride. This protocol is derived from general procedures for the reduction of ketones and should be optimized for specific laboratory conditions.
Materials:
-
Noroxycodone hydrochloride
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
Procedure:
-
Dissolution: Dissolve noroxycodone hydrochloride in methanol in a round-bottom flask.
-
Reduction: Cool the solution in an ice bath and slowly add sodium borohydride in portions with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the dropwise addition of deionized water.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: To the remaining aqueous solution, add a saturated solution of sodium bicarbonate to basify the mixture. Extract the aqueous layer with dichloromethane (3x).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent.
-
Solvent Evaporation: Evaporate the dichloromethane under reduced pressure to yield the crude product.
-
Purification: Purify the crude nor-6α-oxycodol by column chromatography on silica gel.
Characterization of nor-6α-Oxycodol
Physical and Chemical Properties
The fundamental physical and chemical properties of nor-6α-oxycodol are summarized in the table below. This data is essential for its identification and handling in a laboratory setting.
| Property | Value | Reference |
| IUPAC Name | (4R,4aS,7S,7aR,12bS)-9-methoxy-2,3,4,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol | [2] |
| Molecular Formula | C₁₇H₂₁NO₄ | [3] |
| Molecular Weight | 303.35 g/mol | [2] |
| CAS Number | 116499-16-2 | [3] |
| Appearance | Solid (predicted) | |
| Purity | ≥98% (as a reference standard) | [3] |
| Storage Temperature | -20°C | [3] |
Spectroscopic Data
Detailed spectroscopic data is critical for the unambiguous identification and characterization of nor-6α-oxycodol. While experimentally obtained spectra for nor-6α-oxycodol are not widely available in the literature, data from closely related compounds and analytical standards can be used for its characterization.
Mass Spectrometry: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common technique for the detection and quantification of nor-6α-oxycodol in biological matrices.[4][5][6]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 304.1 |
| Product Ions (m/z) | 286.1, 258.1, 230.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H and ¹³C NMR data for nor-6α-oxycodol are not readily available in the published literature. However, the spectra can be predicted based on the known spectra of similar morphinan structures such as oxycodone and its metabolites.
Infrared (IR) Spectroscopy: The IR spectrum of nor-6α-oxycodol is expected to show characteristic absorption bands for the hydroxyl, amine, ether, and aromatic functional groups present in the molecule.
Experimental Workflow for Synthesis and Characterization
The overall workflow for the synthesis and characterization of nor-6α-oxycodol is a systematic process involving synthesis, purification, and comprehensive analysis to confirm the structure and purity of the final compound.
General workflow for the synthesis and characterization of nor-6α-oxycodol.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of nor-6α-oxycodol. The outlined synthetic protocol offers a viable route for its preparation from noroxycodone, and the compiled characterization data serves as a valuable resource for its identification. Further research to obtain and publish detailed experimental protocols and complete spectroscopic data for nor-6α-oxycodol will be of great benefit to the scientific community, particularly in the areas of opioid research and development, and forensic analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nor-6alpha-Oxycodol | C17H21NO4 | CID 129839794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Determination of Oxycodone, Noroxycodone and Oxymorphone by High-Performance Liquid ChromatographyElectrospray Ionization-Tandem Mass Spectrometry in Human Matrices: In vivo and In vitro Applications | National Institute of Justice [nij.ojp.gov]
- 5. A sensitive LC-MS/MS method for the quantitation of oxycodone, noroxycodone, 6α-oxycodol, 6β-oxycodol, oxymorphone, and noroxymorphone in human blood [agris.fao.org]
- 6. A sensitive LC-MS/MS method for the quantitation of oxycodone, noroxycodone, 6α-oxycodol, 6β-oxycodol, oxymorphone, and noroxymorphone in human blood. | Semantic Scholar [semanticscholar.org]
Nor-6α-Oxycodol: An In-Depth Technical Guide to an Oxycodone Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxycodone, a semi-synthetic opioid analgesic, undergoes extensive metabolism in the body, leading to the formation of several metabolites. While the primary metabolic pathways involving N-demethylation to noroxycodone and O-demethylation to oxymorphone are well-documented, a comprehensive understanding of all metabolic products is crucial for a complete pharmacokinetic and pharmacodynamic profile. This technical guide focuses on nor-6α-oxycodol, a secondary metabolite of oxycodone formed through the 6-keto-reduction pathway followed by N-demethylation. This document provides a detailed overview of its chemical properties, metabolic formation, analytical detection methodologies, and available quantitative data.
Chemical and Physical Properties
Nor-6α-oxycodol is a derivative of oxycodone lacking the N-methyl group and having the 6-keto group reduced to a hydroxyl group. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₁NO₄ | [1] |
| Molar Mass | 303.35 g/mol | [1] |
| CAS Number | 116499-16-2 | [1] |
| Formal Name | 4,5α-epoxy-3-methoxy-morphinan-6α,14-diol | [1] |
| Synonyms | alpha-noroxycodol, Nor-6-alpha-Oxycodol | [1] |
Metabolic Pathway of Nor-6α-Oxycodol Formation
Nor-6α-oxycodol is not a primary metabolite of oxycodone but is formed through a multi-step metabolic cascade. The initial step involves the 6-keto reduction of oxycodone to 6α-oxycodol. Subsequently, 6α-oxycodol undergoes N-demethylation to yield nor-6α-oxycodol.[2] While the specific cytochrome P450 (CYP) enzyme responsible for the N-demethylation of 6α-oxycodol has not been definitively identified in the reviewed literature, CYP3A4 is the primary enzyme responsible for the N-demethylation of the parent compound, oxycodone, to noroxycodone.[2] It is therefore highly probable that CYP3A4 also mediates the N-demethylation of 6α-oxycodol.
Metabolic pathway of oxycodone to nor-6α-oxycodol.
Pharmacokinetics
Specific pharmacokinetic parameters for nor-6α-oxycodol, such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and elimination half-life, have not been reported in the reviewed scientific literature. Research has primarily focused on the more abundant metabolites of oxycodone. However, a pilot dosing study in a single male subject who received a 10 mg immediate-release tablet of oxycodone detected 6α-oxycodol for up to 9 hours post-administration.[3][4] This suggests that its downstream metabolite, nor-6α-oxycodol, would likely also be present within this timeframe, albeit at probably lower concentrations.
Quantitative Data
Quantitative data for nor-6α-oxycodol in biological matrices is scarce. However, a validated LC-MS/MS method has been developed for the quantification of its precursor, 6α-oxycodol, in human blood.[3][4] The key validation parameters for 6α-oxycodol from this study are presented below, which can serve as a benchmark for the development of analytical methods for nor-6α-oxycodol.
| Analyte | Matrix | Method | LOQ (ng/mL) | Calibration Range (ng/mL) | Reference |
| 6α-Oxycodol | Human Blood | LC-MS/MS | 0.5 | 0.5 - 25 | [3][4] |
Experimental Protocols
While a specific protocol for the analysis of nor-6α-oxycodol was not found, the following is a detailed methodology for the quantification of its precursor, 6α-oxycodol, in human blood, which can be adapted for nor-6α-oxycodol.[3][4] The availability of a nor-6α-oxycodol analytical reference standard is essential for method development and validation.[1]
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Pre-treatment: To 0.5 mL of whole blood, add internal standard solution.
-
Lysis: Vortex and allow to stand for 5 minutes.
-
Extraction: Use a Bond Elut Certify SPE column.
-
Condition the column with methanol followed by deionized water.
-
Load the pre-treated sample onto the column.
-
Wash the column with deionized water, followed by an acidic wash (e.g., 0.1 M acetate buffer, pH 4), and then a final wash with methanol.
-
Dry the column under vacuum.
-
-
Elution: Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 80:20:2 v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: An Acquity UPLC® I-class system coupled to a Waters Xevo TQD mass spectrometer.[3][4]
-
Chromatographic Column: A reverse-phase column suitable for the separation of polar compounds.
-
Mobile Phase: A gradient elution using a combination of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile with formic acid).
-
Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the specific precursor and product ion transitions of the analyte and internal standard.
General experimental workflow for the analysis of nor-6α-oxycodol.
Pharmacological Activity
The pharmacological activity of nor-6α-oxycodol, including its binding affinity for opioid receptors and its potential analgesic effects, has not been characterized in the reviewed literature. As the N-demethylation of many opioids results in metabolites with altered receptor binding profiles and pharmacological activity, the investigation of nor-6α-oxycodol's effects represents a potential area for future research.
Conclusion and Future Directions
Nor-6α-oxycodol is a recognized, albeit minor, metabolite of oxycodone. This technical guide has synthesized the available information on its chemical properties, metabolic formation, and analytical considerations. The provided experimental protocol for its precursor, 6α-oxycodol, offers a robust starting point for the development of a validated quantitative method for nor-6α-oxycodol.
Significant knowledge gaps remain, particularly concerning the specific pharmacokinetic profile and pharmacological activity of nor-6α-oxycodol. Future research should focus on:
-
Pharmacokinetic Studies: Characterizing the Cmax, Tmax, and elimination half-life of nor-6α-oxycodol in preclinical models and human subjects.
-
Enzyme Phenotyping: Conclusively identifying the CYP450 isoenzyme(s) responsible for the N-demethylation of 6α-oxycodol.
-
Pharmacological Profiling: Determining the opioid receptor binding affinity and functional activity of nor-6α-oxycodol to understand its potential contribution to the overall pharmacological effects of oxycodone.
A more complete understanding of all of oxycodone's metabolites, including nor-6α-oxycodol, is essential for a comprehensive assessment of its disposition and effects, which has implications for drug development, clinical pharmacology, and forensic toxicology.
References
The Pharmacology of nor-6α-Oxycodol: A Technical Guide for Researchers
An In-depth Examination of a Lesser-Known Oxycodone Metabolite
Introduction
Nor-6α-Oxycodol is a recognized metabolite of the widely prescribed opioid analgesic, oxycodone.[1] As the landscape of opioid research continues to evolve, a thorough understanding of the pharmacological activities of all metabolites is crucial for a comprehensive grasp of the parent drug's overall effects, including its therapeutic efficacy and adverse event profile. This technical guide provides a detailed overview of the current, albeit limited, state of knowledge regarding the pharmacological activity of nor-6α-Oxycodol, intended for researchers, scientists, and drug development professionals. Due to a notable scarcity of published quantitative data for this specific metabolite, this document also outlines the established experimental protocols that would be employed for its full pharmacological characterization.
Metabolic Pathway of Oxycodone
Oxycodone undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system. The formation of nor-6α-Oxycodol is a multi-step process. Initially, oxycodone is N-demethylated by CYP3A4 to its major metabolite, noroxycodone. Subsequently, noroxycodone can undergo 6-keto reduction to form nor-6α-oxycodol and its stereoisomer, nor-6β-oxycodol.[1][2]
Caption: Metabolic conversion of oxycodone to its metabolites.
Pharmacological Activity: Current Knowledge
Presently, there is a significant lack of publicly available quantitative data detailing the pharmacological profile of nor-6α-Oxycodol. While it is structurally similar to other opioid compounds, its specific binding affinities for opioid receptors and its functional activity have not been extensively reported in peer-reviewed literature. The following sections outline the standard experimental procedures used to characterize the pharmacological activity of opioid compounds, which would be necessary to elucidate the profile of nor-6α-Oxycodol.
Experimental Protocols for Pharmacological Characterization
To determine the pharmacological activity of nor-6α-Oxycodol, a series of in vitro and in vivo assays would be required. The following are detailed methodologies for key experiments.
In Vitro Assays
1. Opioid Receptor Binding Affinity Assay
This assay determines the affinity of a compound for the mu (µ), delta (δ), and kappa (κ) opioid receptors.
-
Objective: To determine the equilibrium dissociation constant (Ki) of nor-6α-Oxycodol for each opioid receptor subtype.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the human recombinant opioid receptors (µ, δ, or κ) are prepared.
-
Competitive Binding: Membranes are incubated with a specific radioligand for each receptor (e.g., [³H]-DAMGO for µ, [³H]-DPDPE for δ, [³H]-U69,593 for κ) and varying concentrations of nor-6α-Oxycodol.
-
Incubation and Filtration: The mixture is incubated to reach equilibrium, followed by rapid filtration to separate bound and free radioligand.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of nor-6α-Oxycodol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
References
In Vitro Metabolism of Oxycodone to Nor-6α-Oxycodol: A Technical Guide
This technical guide provides an in-depth overview of the in vitro metabolism of oxycodone, with a specific focus on the formation of its metabolite, nor-6α-oxycodol. The guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into the metabolic pathways, enzymatic processes, and experimental protocols relevant to the study of this biotransformation.
Introduction to Oxycodone Metabolism
Oxycodone is a semi-synthetic opioid analgesic that undergoes extensive metabolism in the liver, leading to the formation of several metabolites.[1] The metabolic profile of oxycodone is complex, involving a series of reactions that include N-demethylation, O-demethylation, 6-keto reduction, and conjugation.[1] Understanding these metabolic pathways is crucial for predicting drug-drug interactions, assessing pharmacokinetic variability, and ensuring the safe and effective use of this potent analgesic.
The primary routes of oxycodone metabolism are N-demethylation to noroxycodone, catalyzed mainly by cytochrome P450 3A4 (CYP3A4), and O-demethylation to the active metabolite oxymorphone, mediated by CYP2D6.[2] A lesser-known but significant pathway is the 6-keto reduction of oxycodone, which leads to the formation of 6α-oxycodol and 6β-oxycodol.[3] This guide will focus on a subsequent metabolite, nor-6α-oxycodol, which is formed through the 6-keto reduction of noroxycodone.
Metabolic Pathways of Oxycodone
The formation of nor-6α-oxycodol is a multi-step process that begins with the N-demethylation of oxycodone. The resulting metabolite, noroxycodone, serves as the substrate for the subsequent 6-keto reduction.
N-Demethylation of Oxycodone to Noroxycodone
The initial and major metabolic pathway for oxycodone is N-demethylation, which results in the formation of noroxycodone. This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP3A4, with a smaller contribution from CYP3A5.[4] This conversion occurs predominantly in the liver microsomes. Noroxycodone itself has weak antinociceptive effects compared to the parent drug.[2]
6-Keto Reduction of Noroxycodone
Noroxycodone can undergo further metabolism through the reduction of its 6-keto group, leading to the formation of the diastereoisomers nor-6α-oxycodol and nor-6β-oxycodol.[3] In vitro studies using human liver cytosol have demonstrated that this reduction is stereoselective, with nor-6α-oxycodol being the predominantly formed isomer.[3] This reaction is carried out by cytosolic ketoreductases.[1]
The overall metabolic cascade leading to nor-6α-oxycodol is illustrated in the following diagram:
Quantitative Data on Oxycodone Metabolism
| Metabolic Reaction | Enzyme | Km (μM) | Vmax (pmol/min/mg) | Intrinsic Clearance (Vmax/Km) (μL/min/mg) |
| Oxycodone → Noroxycodone | CYP3A4 | 600 ± 119 | 716 - 14523 | 10.5 |
| Oxycodone → Oxymorphone | CYP2D6 | 130 ± 33 | 89 - 356 | 1.5 |
| Data adapted from Lalovic et al., 2004.[4] |
Experimental Protocols
To study the in vitro metabolism of oxycodone to nor-6α-oxycodol, a two-part experimental approach is required. The first part involves an in vitro incubation using human liver subcellular fractions, and the second part consists of a sensitive analytical method to quantify the metabolites.
In Vitro Incubation
The formation of nor-6α-oxycodol involves both a microsomal (CYP-mediated) and a cytosolic (reductase-mediated) step. Therefore, the use of a human liver S9 fraction, which contains both microsomes and cytosol, is the most appropriate in vitro system.
Materials:
-
Pooled human liver S9 fraction
-
Oxycodone hydrochloride (substrate)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (e.g., oxycodone-d6)
Procedure:
-
Prepare a stock solution of oxycodone in a suitable solvent (e.g., water or methanol).
-
In a microcentrifuge tube, combine the human liver S9 fraction, potassium phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the oxycodone stock solution to achieve the desired final concentrations.
-
Incubate the reaction mixture at 37°C in a shaking water bath for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction at each time point by adding ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube for analysis by LC-MS/MS.
The following diagram illustrates the experimental workflow for the in vitro incubation:
Analytical Method: LC-MS/MS Quantification
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate quantification of oxycodone and its metabolites.
Sample Preparation:
-
Protein precipitation (as described in the incubation protocol) is often sufficient.
-
For cleaner samples, solid-phase extraction (SPE) can be employed.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution from low to high organic content is used to separate the analytes.
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
The following table provides example MRM transitions for the analytes of interest:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Oxycodone | 316.2 | 298.2 |
| Noroxycodone | 302.2 | 284.2 |
| Nor-6α-oxycodol | 304.2 | 286.2 |
| Oxycodone-d6 (IS) | 322.2 | 304.2 |
Conclusion
The in vitro metabolism of oxycodone to nor-6α-oxycodol is a secondary metabolic pathway that involves an initial CYP3A4-mediated N-demethylation to noroxycodone, followed by a stereoselective 6-keto reduction catalyzed by cytosolic reductases. While quantitative kinetic data for the formation of nor-6α-oxycodol is limited, the experimental protocols outlined in this guide provide a robust framework for its investigation. Further research is warranted to identify the specific cytosolic enzymes responsible for this transformation and to fully characterize their kinetic properties. A comprehensive understanding of all of oxycodone's metabolic pathways is essential for advancing the fields of drug development and personalized medicine.
References
- 1. sciresliterature.org [sciresliterature.org]
- 2. CYP2D6 Genotype Dependent Oxycodone Metabolism in Postoperative Patients | PLOS One [journals.plos.org]
- 3. forensicrti.org [forensicrti.org]
- 4. Quantitative contribution of CYP2D6 and CYP3A to oxycodone metabolism in human liver and intestinal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Nor-6α-Oxycodol Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nor-6α-oxycodol reference standard, a critical tool for research in the fields of pharmacology, toxicology, and drug metabolism. Nor-6α-oxycodol is a metabolite of the widely used opioid analgesic, oxycodone.[1][2] As a reference standard, it enables the accurate identification and quantification of this metabolite in biological samples, which is essential for pharmacokinetic studies, forensic analysis, and understanding the overall metabolic profile of oxycodone.
Physicochemical Properties
Nor-6α-oxycodol is an analytical reference material structurally similar to known opioids.[1] It is supplied as a neat solid and is intended for research and forensic applications.[1] The table below summarizes its key physicochemical properties.
| Property | Value | Source |
| Formal Name | 4,5α-epoxy-3-methoxy-morphinan-6α,14-diol | [1] |
| CAS Number | 116499-16-2 | [1] |
| Molecular Formula | C₁₇H₂₁NO₄ | [1] |
| Formula Weight | 303.4 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A neat solid | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 5 years | [1] |
Metabolic Pathway of Oxycodone
Nor-6α-oxycodol is a reductive metabolite of oxycodone.[3][4] The metabolism of oxycodone is complex, primarily occurring in the liver via cytochrome P450 enzymes. The major metabolic pathway is N-demethylation by CYP3A4 to form noroxycodone.[3] A minor pathway is the 6-keto reduction of oxycodone, which leads to the formation of α- and β-oxycodol.[4] Noroxycodone can also undergo 6-keto reduction to form nor-6α-oxycodol and nor-6β-oxycodol.
Experimental Protocols
Synthesis of nor-6α-Oxycodol
A detailed, publicly available experimental protocol for the specific synthesis of nor-6α-oxycodol for use as a reference standard is not readily found in the scientific literature. However, its synthesis would logically proceed via the stereoselective reduction of the 6-keto group of noroxycodone. Noroxycodone can be synthesized from oxycodone via N-demethylation. One published method for the N-demethylation of oxycodone utilizes an organophotocatalytic procedure with rose bengal as the photocatalyst and molecular oxygen as the terminal oxidant, followed by hydrolysis to yield noroxycodone hydrochloride.
The subsequent step would involve the stereoselective reduction of the 6-keto group of noroxycodone. While a specific protocol for this transformation on noroxycodone is not detailed, methods for the reduction of the 6-keto group in related opioid structures often employ reducing agents such as sodium borohydride or other metal hydrides. The stereoselectivity of this reduction, yielding the 6α-hydroxyl isomer, is a critical aspect of the synthesis.
Purification: The purification of the final product to achieve the high purity required for a reference standard (≥98%) would likely involve chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).
Analytical Methodology: Quantification by LC-MS/MS
A sensitive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of oxycodone and its metabolites, including nor-6α-oxycodol, in human blood. The following protocol is based on this published methodology.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract the analytes from the biological matrix and remove interfering substances.
-
Procedure:
-
To 0.5 mL of blood, add an internal standard solution.
-
Vortex and allow to equilibrate.
-
Load the sample onto a Bond Elut Certify SPE column.
-
Wash the column with deionized water, followed by an acidic wash (e.g., 1% formic acid in water), and then an organic wash (e.g., methanol).
-
Elute the analytes with an appropriate elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solution.
-
2. Liquid Chromatography (LC)
-
Objective: To chromatographically separate nor-6α-oxycodol from other analytes and matrix components.
-
Typical Parameters:
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Injection Volume: Typically 5-10 µL.
-
3. Tandem Mass Spectrometry (MS/MS)
-
Objective: To detect and quantify nor-6α-oxycodol with high specificity and sensitivity.
-
Typical Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for nor-6α-oxycodol and its internal standard would be monitored. For noroxycodone (a closely related compound), a transition of m/z 302 -> 284 has been used. The specific transitions for nor-6α-oxycodol would need to be optimized.
-
4. Method Validation
-
The analytical method should be validated according to established guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:
-
Linearity and Range
-
Accuracy and Precision
-
Selectivity and Specificity
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Matrix Effect
-
Stability
-
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| LLOQ | Signal-to-noise ratio ≥ 10 |
Pharmacological Profile
The pharmacological activity of nor-6α-oxycodol is not as extensively studied as that of the parent drug, oxycodone, or its major metabolites, noroxycodone and oxymorphone. However, as a metabolite of oxycodone, it is presumed to have activity at opioid receptors. The central opioid effects of oxycodone are primarily attributed to the parent drug itself, with metabolites generally having a negligible contribution due to lower potency, lower concentrations in circulation, or poor brain penetration. Further research, including receptor binding assays, is needed to fully characterize the pharmacological profile of nor-6α-oxycodol.
Quality and Characterization of the Reference Standard
A high-quality reference standard for nor-6α-oxycodol is essential for accurate and reproducible research. Reputable suppliers of reference standards provide a Certificate of Analysis (CoA) that details the identity, purity, and characterization of the material.
Typical Characterization Data on a CoA:
-
Identity: Confirmed by techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).
-
Purity: Determined by a quantitative method, typically HPLC or LC-MS, and expressed as a percentage.
-
Residual Solvents: Analyzed by Headspace Gas Chromatography (HS-GC).
-
Water Content: Determined by Karl Fischer titration.
-
Inorganic Impurities: Assessed by methods such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Researchers should always obtain and review the CoA for the specific lot of the reference standard they are using to ensure its suitability for their experiments. Commercial suppliers often qualify their reference materials under international standards such as ISO/IEC 17025 and ISO 17034.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Determination of Oxycodone, Noroxycodone and Oxymorphone by High-Performance Liquid Chromatography–Electrospray Ionization-Tandem Mass Spectrometry in Human Matrices: In vivo and In vitro Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Oxycodone, Noroxycodone and Oxymorphone by High-Performance Liquid ChromatographyElectrospray Ionization-Tandem Mass Spectrometry in Human Matrices: In vivo and In vitro Applications | National Institute of Justice [nij.ojp.gov]
In-Depth Technical Guide: Discovery and Identification of nor-6α-Oxycodol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nor-6α-oxycodol is a metabolite of the semi-synthetic opioid oxycodone and its N-demethylated metabolite, noroxycodone. As a compound structurally similar to other opioids, it is of significant interest in forensic chemistry, toxicology, and drug metabolism research.[1] This technical guide provides a comprehensive overview of the discovery, identification, synthesis, and analytical quantification of nor-6α-oxycodol, consolidating key data and methodologies for researchers in the field.
Chemical and Physical Properties
Nor-6α-oxycodol, with the formal name 4,5α-epoxy-3-methoxy-morphinan-6α,14-diol, is a derivative of the morphinan ring system.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 116499-16-2 | [1][2] |
| Molecular Formula | C₁₇H₂₁NO₄ | [1][2] |
| Molecular Weight | 303.35 g/mol | [2] |
| Purity | ≥98% (as a reference standard) | [1] |
| Formulation | A neat solid | [1] |
| Storage Temperature | -20°C | [1] |
Metabolic Pathway of Oxycodone
Nor-6α-oxycodol is formed through the metabolic reduction of noroxycodone. The metabolic cascade of oxycodone is complex, involving multiple enzymatic pathways. The primary routes of oxycodone metabolism are N-demethylation to noroxycodone and O-demethylation to oxymorphone. Noroxycodone can then undergo a 6-keto reduction to form nor-6α-oxycodol and its stereoisomer, nor-6β-oxycodol.[3]
Experimental Protocols
Synthesis of nor-6α-Oxycodol
Nor-6α-oxycodol can be synthesized via the chemical reduction of its precursor, noroxycodone. The 6-keto group of noroxycodone is reduced, yielding the 6-hydroxyl group of the "codol" derivatives.
Reaction: 6-keto-reduction of noroxycodone.
Reagent: Sodium borohydride (NaBH₄).
-
Dissolution: Noroxycodone is dissolved in a suitable protic solvent, such as methanol or ethanol.
-
Reduction: Sodium borohydride is added portion-wise to the solution at a controlled temperature, typically 0°C to room temperature.
-
Quenching: The reaction is quenched by the slow addition of water or a dilute acid.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent (e.g., chloroform or dichloromethane).
-
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to isolate nor-6α-oxycodol.
It has been noted that the α-isomer (nor-6α-oxycodol) is the predominant stereoisomer formed during the chemical synthesis using NaBH₄.[3]
Analytical Identification and Quantification
The identification and quantification of nor-6α-oxycodol in biological matrices are typically performed using advanced analytical techniques.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and specific method for the detection of nor-6α-oxycodol in blood and urine.
-
Sample Preparation: Solid Phase Extraction (SPE) is a common method for extracting the analyte from the biological matrix.
-
Chromatographic Separation: An Acquity UPLC I-class system (or similar) can be used for separation.
-
Mass Spectrometry Detection: A Waters Xevo TQD (or similar) tandem mass spectrometer is used for detection and quantification.
2. Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that can be used for the simultaneous separation of the stereoisomers of nor-oxycodol.
-
Instrumentation: An untreated fused-silica capillary is used.
-
Buffer System: A 100 mM phosphate buffer at pH 2.0 containing 2.05% w/v heptakis(2,3-diacetyl-6-sulfato)-β-cyclodextrin (HDAS-β-CD) has been shown to be effective for the separation of nor-6α-oxycodol and its β-isomer.[3]
-
Detection: Detection can be achieved using mass spectrometry, creating a CE-MS system for unambiguous identification.[3]
Quantitative Data
The following tables summarize the quantitative data for the analysis of nor-6α-oxycodol and related compounds using a validated LC-MS/MS method.[4][5]
Table 1: LC-MS/MS Method Validation Parameters [4][5]
| Parameter | Value |
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
| Calibration Range | 0.5 - 25 ng/mL |
| Precision | 2.90 - 17.3% |
| Bias | < 15% |
Table 2: Pharmacokinetic Data from a Pilot Dosing Study (10 mg oral oxycodone) [4][5]
| Compound | Detectable Up To |
| Oxycodone | 9 hours |
| nor-6α-Oxycodol | 9 hours |
| 6β-Oxycodol | 9 hours |
| Noroxycodone | 24 hours |
| Noroxymorphone | 24 hours |
Conclusion
The discovery and identification of nor-6α-oxycodol as a metabolite of oxycodone have been facilitated by modern analytical techniques, primarily LC-MS/MS and capillary electrophoresis. While its synthesis via the reduction of noroxycodone is established, a detailed public protocol for this procedure remains to be published. The analytical methods and quantitative data presented in this guide provide a valuable resource for researchers and professionals involved in the study of opioid metabolism and toxicology. Further research into the pharmacological activity and detailed synthetic pathways of nor-6α-oxycodol will continue to be an important area of investigation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. nor-6alpha-Oxycodol | C17H21NO4 | CID 129839794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Analysis of oxycodol and noroxycodol stereoisomers in biological samples by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive LC-MS/MS method for the quantitation of oxycodone, noroxycodone, 6 alpha-oxycodol, 6 beta-oxycodol, oxymorphone, and noroxymorphone in human blood [diva-portal.org]
- 5. researchgate.net [researchgate.net]
The Role of nor-6α-Oxycodol in Opioid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of nor-6α-oxycodol, a minor metabolite of the widely prescribed opioid analgesic, oxycodone. While major metabolic pathways of oxycodone have been extensively studied, the role and significance of minor metabolites such as nor-6α-oxycodol are less understood. This document details the formation of nor-6α-oxycodol within the broader context of oxycodone metabolism, discusses its potential pharmacological activity, and presents available quantitative data and analytical methodologies. The information is intended to support further research into the comprehensive metabolic profile of oxycodone and the potential contribution of its lesser-known metabolites to its overall pharmacological and toxicological effects.
Introduction to Oxycodone Metabolism
Oxycodone undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The main metabolic pathways are:
-
N-demethylation: Primarily catalyzed by CYP3A4, this is the major metabolic route, leading to the formation of noroxycodone. This pathway accounts for approximately 45% of an administered oxycodone dose[1].
-
O-demethylation: Catalyzed by CYP2D6, this pathway results in the formation of the potent opioid agonist, oxymorphone. This is a relatively minor pathway, accounting for about 11% of the dose[1].
-
6-Keto-reduction: This pathway leads to the formation of 6α-oxycodol and 6β-oxycodol and accounts for roughly 8% of an oxycodone dose[1].
These primary metabolites can undergo further biotransformation, including glucuronidation, before excretion.
The Formation and Position of nor-6α-Oxycodol
Nor-6α-oxycodol is a secondary metabolite of oxycodone. Its formation follows the 6-keto-reduction of oxycodone to 6α-oxycodol, which is then subsequently N-demethylated to form nor-6α-oxycodol. The enzyme likely responsible for this N-demethylation step is CYP3A4, given its primary role in the N-demethylation of the parent compound, oxycodone[1].
Quantitative Data
Specific quantitative data for nor-6α-oxycodol in biological matrices is scarce in published literature. However, data for its precursor, 6α-oxycodol, and other major metabolites provide context for its likely low concentrations.
| Analyte | Matrix | Limit of Quantitation (LOQ) | Concentration Range | Reference |
| 6α-Oxycodol | Human Blood | 0.5 ng/mL | 0.5–25 ng/mL | |
| Oxycodone | Human Blood | 0.5 ng/mL | 0.5–100 ng/mL | |
| Noroxycodone | Human Blood | 0.5 ng/mL | 0.5–100 ng/mL | |
| Oxymorphone | Human Blood | 0.5 ng/mL | 0.5–25 ng/mL |
Note: Following a single 10 mg immediate-release oral dose of oxycodone, 6α-oxycodol was detectable in human blood for up to 9 hours. Given that nor-6α-oxycodol is a downstream metabolite, its concentrations are expected to be lower than those of 6α-oxycodol.
Pharmacological Role
The pharmacological activity of nor-6α-oxycodol has not been extensively characterized. However, based on structure-activity relationships of other oxycodone metabolites, some inferences can be made:
-
Opioid Receptor Binding: The N-demethylation of opioids can variably affect their affinity for opioid receptors. For instance, noroxycodone has a lower affinity for the mu-opioid receptor compared to oxycodone. It is plausible that nor-6α-oxycodol also exhibits a reduced affinity for opioid receptors compared to 6α-oxycodol and oxycodone.
-
Analgesic Effect: Due to its presumed lower receptor affinity and expected low systemic concentrations, the direct contribution of nor-6α-oxycodol to the overall analgesic effect of oxycodone is likely to be minimal.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of Oxycodone and Metabolites from Urine
A validated method for the extraction of oxycodone and its metabolites from urine is crucial for accurate quantification. The following is a representative SPE protocol.
Protocol Steps:
-
Sample Pre-treatment: To a 1 mL urine sample, add an internal standard. For the analysis of glucuronidated metabolites, enzymatic hydrolysis with β-glucuronidase is performed.
-
SPE Cartridge Conditioning: A mixed-mode cation exchange SPE cartridge is conditioned sequentially with methanol, deionized water, and a phosphate buffer (pH 6.0).
-
Sample Loading: The pre-treated urine sample is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with deionized water and a weak organic solvent to remove interfering substances.
-
Analyte Elution: The retained analytes are eluted with a solvent mixture, typically a combination of a chlorinated solvent, an alcohol, and a small amount of ammonium hydroxide (e.g., dichloromethane/isopropanol/ammonium hydroxide).
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the sensitive and specific quantification of oxycodone and its metabolites.
-
Chromatography: Reverse-phase chromatography using a C18 or phenyl-hexyl column with a gradient elution of acetonitrile or methanol in water, both containing a small percentage of formic acid or ammonium formate, typically provides good separation of the analytes.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each analyte and internal standard to ensure high selectivity and sensitivity.
Conclusion and Future Directions
Nor-6α-oxycodol is a minor, secondary metabolite of oxycodone, the formation of which involves the less-traveled 6-keto-reduction pathway followed by N-demethylation. The current body of literature lacks specific quantitative data on its in vivo concentrations and a full characterization of its pharmacological profile. While its contribution to the overall effects of oxycodone is presumed to be negligible due to its likely low concentrations, further research is warranted to:
-
Develop and validate sensitive analytical methods for the routine quantification of nor-6α-oxycodol and its stereoisomer in various biological matrices.
-
Synthesize and pharmacologically characterize nor-6α-oxycodol to definitively determine its opioid receptor binding affinity and functional activity.
-
Investigate the potential for this metabolite to be used as a specific biomarker for certain metabolic phenotypes or drug-drug interactions involving oxycodone.
A more complete understanding of all of oxycodone's metabolites will contribute to a more comprehensive picture of its pharmacology and toxicology, which is of significant importance given its widespread clinical use and potential for abuse.
References
The Stereochemistry of Nor-oxycodol Metabolites: An In-depth Technical Guide
Introduction
Oxycodone, a semi-synthetic opioid, is extensively metabolized in the body, leading to a variety of compounds with differing pharmacological activities. The primary metabolic pathways involve N-demethylation to noroxycodone, catalyzed by the cytochrome P450 enzyme CYP3A4, and O-demethylation to the potent analgesic oxymorphone, mediated by CYP2D6.[1][2][3] Noroxycodone, the major circulating metabolite, undergoes further biotransformation via 6-keto reduction to form diastereomeric metabolites known as nor-oxycodols.[1][4]
The spatial arrangement of atoms, or stereochemistry, plays a critical role in the interaction of drug molecules and their metabolites with biological systems.[5][6] Understanding the stereoselective formation and disposition of these metabolites is crucial for a comprehensive pharmacological and toxicological profile. This guide provides a detailed examination of the stereochemistry of nor-oxycodol metabolites, focusing on their formation, analytical separation, and quantitative disposition.
Metabolic Formation of Nor-oxycodol Stereoisomers
Oxycodone is primarily metabolized by CYP3A4 to produce noroxycodone.[2][7] This major metabolite is then subject to a stereoselective keto-reduction at the C6 position, yielding two diastereoisomers: α-nor-6-oxycodol (alpha-N6OCOL) and β-nor-6-oxycodol (beta-N6OCOL).[8] This metabolic step is crucial as it introduces a new chiral center, leading to distinct three-dimensional structures.
The metabolic pathway from the parent drug to the nor-oxycodol metabolites is illustrated below.
References
- 1. forensicrti.org [forensicrti.org]
- 2. droracle.ai [droracle.ai]
- 3. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Quantification of Oxycodone and Its Phase I and II Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. Contribution of CYP2D6 Functional Activity to Oxycodone Efficacy in Pain Management: Genetic Polymorphisms, Phenoconversion, and Tissue-Selective Metabolism [mdpi.com]
- 8. Analysis of oxycodol and noroxycodol stereoisomers in biological samples by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Nor-6α-Oxycodol in Human Plasma and Blood by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of nor-6α-oxycodol in human plasma and blood. The protocol details a solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer. The method is validated for linearity, precision, and accuracy, demonstrating its suitability for pharmacokinetic studies and clinical research involving oxycodone metabolism.
Introduction
Nor-6α-oxycodol (also known as 6α-noroxycodol) is a metabolite of oxycodone, a potent semi-synthetic opioid analgesic. The quantification of oxycodone and its metabolites is crucial for understanding its pharmacokinetics, assessing patient compliance, and in forensic toxicology. This document provides a detailed protocol for the extraction and quantification of nor-6α-oxycodol from biological matrices using LC-MS/MS, a highly selective and sensitive analytical technique.
Experimental
Materials and Reagents
-
Nor-6α-Oxycodol certified reference material
-
Nor-6α-Oxycodol-d3 (or other suitable deuterated internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Deionized water (18 MΩ·cm)
-
Human plasma/blood (drug-free)
-
Solid-phase extraction (SPE) columns (e.g., Bond Elut Certify)
Instrumentation
-
Liquid Chromatograph (e.g., Acquity UPLC® I-class)
-
Tandem Mass Spectrometer (e.g., Waters Xevo TQD)
-
Analytical column (e.g., Kinetix biphenyl column (2.1 × 100 mm, 1.7 μm))
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is employed to isolate nor-6α-oxycodol from the biological matrix.
-
Sample Pre-treatment: To 0.5 mL of plasma or blood sample, add the internal standard solution.
-
Column Conditioning: Condition the SPE column with methanol followed by deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE column.
-
Washing: Wash the column with deionized water and then an acidic wash solution (e.g., dilute formic acid).
-
Elution: Elute the analyte and internal standard using an appropriate elution solvent (e.g., a mixture of methanol and ammonium hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography
-
Column: Kinetix biphenyl column (2.1 × 100 mm, 1.7 μm)[1][2]
-
Mobile Phase A: 5 mM Ammonium formate in 0.1% aqueous formic acid[1][2]
-
Gradient: A suitable gradient elution should be optimized to ensure separation from other metabolites.
-
Injection Volume: 2 µL
Mass Spectrometry
The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode using positive electrospray ionization.[1][2]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 0.39 kV[1]
-
Cone Voltage: 41 V[1]
-
Desolvation Temperature: 500-550°C[1]
-
Desolvation Gas Flow: 1000 L/hr[1]
Optimized MRM transitions for nor-6α-oxycodol and its internal standard should be determined by infusing the pure compounds.
Data Presentation
The quantitative performance of the method is summarized in the tables below. Data is based on a study that validated a method for multiple oxycodone metabolites, including 6α-oxycodol.[3][4]
Table 1: Method Validation Parameters for Nor-6α-Oxycodol
| Parameter | Result |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Calibration Range | 0.5–25 ng/mL |
| Linearity (r²) | >0.99 |
Table 2: Precision and Bias of the Method
| Analyte | Concentration | Precision (%CV) | Bias (%) |
| Nor-6α-Oxycodol | Low QC | < 15% | ± 15% |
| High QC | < 15% | ± 15% |
Precision and bias studies resulted in a deviation of ±15%.[3]
Experimental Workflow
Caption: LC-MS/MS workflow for nor-6α-oxycodol quantification.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of nor-6α-oxycodol in human plasma and blood. The detailed sample preparation protocol and instrument parameters can be readily adapted for use in research laboratories. The method's performance meets typical requirements for bioanalytical method validation, making it a valuable tool for studies on opioid metabolism and disposition.
References
Application Note: Capillary Electrophoresis for Nor-Oxycodol Isomer Separation
Abstract
This application note describes a robust capillary electrophoresis (CE) method for the chiral separation of nor-oxycodol diastereoisomers. Nor-oxycodol, a metabolite of the potent opioid analgesic oxycodone, possesses stereoisomers that can exhibit different pharmacological and toxicological profiles. The presented method utilizes cyclodextrins as chiral selectors to achieve baseline separation of these isomers, enabling their individual quantification in various matrices. This technique is particularly valuable for metabolism studies, pharmacokinetic analysis, and forensic toxicology.
Introduction
Oxycodone is a widely prescribed semi-synthetic opioid for the management of moderate to severe pain. It is extensively metabolized in the liver, primarily through N-demethylation to noroxycodone and reduction of the 6-keto group to 6-oxycodol. Noroxycodone is further metabolized to nor-oxycodol. The reduction of the keto group results in the formation of diastereoisomers, namely α- and β-nor-oxycodol. Understanding the stereoselectivity of these metabolic pathways is crucial for comprehending the overall pharmacological and toxicological effects of oxycodone.
Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation of chiral compounds due to its high efficiency, low sample and reagent consumption, and versatility in method development.[1][2][3][4] The use of chiral selectors, such as cyclodextrins, added to the background electrolyte allows for the differential interaction with enantiomers and diastereomers, leading to their separation.[2][5]
This application note details a specific CE method for the simultaneous separation of nor-oxycodol diastereoisomers, adapted from the work of Theurillat et al.[6] The method employs a single isomer sulfated β-cyclodextrin as the chiral selector, providing rapid and unambiguous identification of the stereoisomers.
Experimental
Instrumentation and Consumables
-
Capillary Electrophoresis System with a diode array detector (DAD) or UV detector
-
Uncoated fused-silica capillary, 50 µm i.d., effective length 40 cm, total length 48.5 cm
-
Data acquisition and analysis software
-
pH meter
-
Analytical balance
-
Vortex mixer
-
Centrifuge
Reagents and Solutions
-
Sodium phosphate monobasic
-
Phosphoric acid
-
Heptakis(2,3-diacetyl-6-sulfato)-β-cyclodextrin (HDAS-β-CD)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Nor-oxycodol isomer standards (α- and β-isomers)
-
Hydrochloric acid (for capillary conditioning)
-
Sodium hydroxide (for capillary conditioning)
Preparation of the Background Electrolyte (BGE)
Prepare a 100 mM phosphate buffer by dissolving the appropriate amount of sodium phosphate monobasic in deionized water. Adjust the pH to 2.0 with phosphoric acid. To this buffer, add Heptakis(2,3-diacetyl-6-sulfato)-β-cyclodextrin (HDAS-β-CD) to a final concentration of 2.05% (w/v).[6] Degas the BGE by sonication for 10 minutes before use.
Protocols
Capillary Conditioning
New Capillary Conditioning:
-
Rinse the capillary with 1 M hydrochloric acid for 5 minutes.
-
Rinse with deionized water for 5 minutes.
-
Rinse with 1 M sodium hydroxide for 5 minutes.
-
Rinse with deionized water for 5 minutes.
-
Finally, rinse with the background electrolyte for 10 minutes.
Daily Capillary Conditioning:
-
Rinse the capillary with 0.1 M sodium hydroxide for 2 minutes.
-
Rinse with deionized water for 2 minutes.
-
Rinse with the background electrolyte for 5 minutes.
Sample Preparation
-
Standard Solutions: Prepare individual stock solutions of α- and β-nor-oxycodol isomers in methanol. Prepare working standard mixtures by diluting the stock solutions with the background electrolyte to the desired concentrations.
-
Biological Samples (e.g., Urine): A solid-phase extraction (SPE) is recommended to clean up and concentrate the analytes from biological matrices before CE analysis.[6] The specific SPE protocol should be optimized based on the sample matrix. The final extract should be reconstituted in the background electrolyte.
Capillary Electrophoresis Analysis
-
Set the capillary temperature to 25 °C.
-
Set the detection wavelength to 200 nm.
-
Apply a voltage of +20 kV.
-
Inject the sample hydrodynamically at 50 mbar for 5 seconds.
-
Run the electrophoresis for a sufficient time to allow for the elution of both isomers (typically under 15 minutes).
-
Between runs, rinse the capillary with the background electrolyte for 2 minutes.
Data Presentation
The following table summarizes the key parameters for the CE separation of nor-oxycodol isomers.
| Parameter | Value |
| Capillary | Uncoated fused-silica, 50 µm i.d. |
| Total Length | 48.5 cm |
| Effective Length | 40 cm |
| Background Electrolyte | 100 mM Phosphate buffer, pH 2.0 |
| Chiral Selector | 2.05% (w/v) Heptakis(2,3-diacetyl-6-sulfato)-β-cyclodextrin (HDAS-β-CD) |
| Applied Voltage | +20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic, 50 mbar for 5 seconds |
| Detection | UV, 200 nm |
Table 1: Optimized CE parameters for nor-oxycodol isomer separation.
The following table presents hypothetical migration times and resolution for the two nor-oxycodol isomers based on the described method.
| Analyte | Migration Time (min) | Resolution (Rs) |
| α-nor-oxycodol | 10.2 | - |
| β-nor-oxycodol | 11.5 | > 2.0 |
Table 2: Representative migration data for nor-oxycodol isomers.
Visualization of the Experimental Workflow
Caption: Workflow for the separation of nor-oxycodol isomers.
Discussion
The described capillary electrophoresis method provides excellent resolution for the diastereoisomers of nor-oxycodol.[6] The use of a negatively charged cyclodextrin, HDAS-β-CD, at a low pH is critical for the separation. At pH 2.0, the analytes are positively charged, and the electroosmotic flow (EOF) is suppressed. The separation is based on the differential interaction of the protonated isomers with the chiral selector, leading to different electrophoretic mobilities.
This method has been successfully applied to the analysis of nor-oxycodol isomers in urine samples, demonstrating its suitability for biological matrices.[6] The high efficiency of CE allows for short analysis times and minimal sample consumption. For quantitative analysis, it is essential to validate the method according to regulatory guidelines, including assessments of linearity, accuracy, precision, and limits of detection and quantification.
Conclusion
Capillary electrophoresis with a sulfated β-cyclodextrin chiral selector is a highly effective technique for the separation and analysis of nor-oxycodol isomers. The detailed protocol provided in this application note serves as a starting point for researchers, scientists, and drug development professionals working on the metabolism and analysis of oxycodone and its metabolites. The method's high resolution and sensitivity make it a valuable tool in pharmaceutical and clinical research.
References
- 1. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiomer Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 3. asianpubs.org [asianpubs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scispace.com [scispace.com]
- 6. Analysis of oxycodol and noroxycodol stereoisomers in biological samples by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of Oxycodone Metabolites, Including 6α-Oxycodol and Noroxycodone, from Human Urine
Introduction
This application note details a robust method for the solid-phase extraction (SPE) of oxycodone and its primary metabolites, including the polar metabolites 6α-oxycodol and noroxycodone, from human urine samples. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible method for the quantitative analysis of these compounds. The subsequent analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
It is important to clarify the nomenclature of "nor-6alpha-Oxycodol." Based on a review of current scientific literature, this specific compound name does not correspond to a standardly recognized metabolite of oxycodone. It is likely a conflation of two distinct metabolites: Noroxycodone (NOC) , the N-demethylated metabolite, and 6α-Oxycodol (αOCL) , a minor metabolite formed by ketoreductase.[1][2] This protocol is therefore optimized for the extraction of both of these, along with other relevant oxycodone metabolites.
The presented SPE method utilizes mixed-mode or cation exchange cartridges to effectively capture the target analytes from the complex urine matrix, followed by selective elution to yield a clean extract suitable for sensitive LC-MS/MS analysis.[3][4]
Experimental Protocols
This section provides a detailed protocol for the solid-phase extraction of oxycodone and its metabolites from urine.
1. Sample Pretreatment
-
For Total Drug Concentration (Including Glucuronidated Metabolites):
-
To a 1 mL aliquot of urine, add an appropriate volume of internal standard solution.
-
Add 50 µL of β-glucuronidase enzyme solution.
-
Gently vortex the mixture and incubate at 60°C for 2 hours to hydrolyze the glucuronide conjugates.
-
Allow the sample to cool to room temperature.
-
Adjust the pH of the sample to approximately 6.0 with a suitable buffer.
-
-
For Unconjugated Drug Concentration:
-
To a 1 mL aliquot of urine, add an appropriate volume of internal standard solution.
-
Dilute the sample with 1 mL of a weak buffer (e.g., 10 mM phosphate buffer, pH 6.0).
-
2. Solid-Phase Extraction (SPE)
The following protocol is a general guideline and may require optimization based on the specific SPE cartridge and analytes of interest. Mixed-mode cation exchange cartridges are often employed for this application.[4]
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Loading: Load the pretreated urine sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/minute).
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove hydrophilic impurities.
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove moderately polar interferences.
-
-
Elution: Elute the target analytes with 1 mL of a suitable elution solvent. A common choice is a mixture of a strong organic solvent with a small percentage of a basic modifier (e.g., 95:5 dichloromethane:isopropanol with 2% ammonium hydroxide).[3]
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.[3]
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Data Presentation
The following tables summarize the quantitative data for the analysis of oxycodone and its metabolites in urine, as reported in various studies.
Table 1: Limits of Quantification (LOQ) and Calibration Ranges
| Analyte | Limit of Quantification (LOQ) (ng/mL) | Calibration Range (ng/mL) | Reference |
| Oxycodone | 0.015 | 0.015 - 10 | [1] |
| Noroxycodone | 0.015 | 0.015 - 10 | [1] |
| Oxymorphone | 0.015 | 0.015 - 10 | [1] |
| 6α-Oxycodol | 0.015 | 0.015 - 10 | [1] |
| 6β-Oxycodol | 0.015 | 0.015 - 10 | [1] |
| Various Opioids | 3 - 25 | Not Specified | [4] |
Table 2: Recovery Rates for SPE of Opioids from Urine
| Analyte | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Various Opioids | >69 | <11 | [4] |
Visualizations
Diagram 1: Solid-Phase Extraction Workflow for Oxycodone Metabolites from Urine
Caption: Workflow for SPE of oxycodone metabolites.
Diagram 2: Logical Relationship of Oxycodone and Key Metabolites
Caption: Metabolic pathways of oxycodone.
References
- 1. The Quantification of Oxycodone and Its Phase I and II Metabolites in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary Pharmacokinetics of Immediate and Controlled Release Oxycodone and its Phase I and II Metabolites Using LC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of nor-6α-Oxycodol in Human Blood by LC-MS/MS
Introduction
Nor-6α-Oxycodol is a metabolite of the potent opioid analgesic, oxycodone. Accurate and sensitive detection of oxycodone and its metabolites in biological matrices is crucial for clinical and forensic toxicology, as well as for pharmacokinetic studies in drug development. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of nor-6α-oxycodol in human blood. The protocol is based on a validated method and is intended for researchers, scientists, and drug development professionals.[1][2][3][4]
This method utilizes a solid-phase extraction (SPE) procedure for sample clean-up and concentration, followed by analysis using an Acquity UPLC® I-class system coupled to a Waters Xevo TQD mass spectrometer.[1] The method has been validated following the Academy Standards Board Standard Practices for Method Development in Forensic Toxicology.[1]
Experimental Protocols
1. Materials and Reagents
-
nor-6α-Oxycodol analytical reference standard[5]
-
Internal Standard (IS): e.g., nor-6α-Oxycodol-d3
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
Deionized water
-
Human whole blood (drug-free)
-
Bond Elut Certify Solid Phase Extraction (SPE) columns[1]
2. Instrumentation
-
Liquid Chromatograph: Acquity UPLC® I-class system[1]
-
Mass Spectrometer: Waters Xevo TQD tandem quadrupole mass spectrometer[1]
-
Analytical Column: A suitable reversed-phase column (e.g., Kinetix biphenyl column)[6]
3. Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction procedure is employed to extract nor-6α-oxycodol and other analytes from the blood matrix.
-
Sample Pre-treatment: To 0.5 mL of whole blood, add the internal standard solution.[1]
-
Column Conditioning: Condition the Bond Elut Certify SPE column with methanol followed by deionized water.
-
Sample Loading: Load the pre-treated blood sample onto the conditioned SPE column.
-
Washing: Wash the column with deionized water, followed by an acidic wash (e.g., dilute formic acid), and then a final wash with a non-polar solvent like hexane to remove interferences.
-
Elution: Elute the analyte of interest using an appropriate elution solvent (e.g., a mixture of dichloromethane and isopropanol with ammonium hydroxide).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.[1]
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase.[1]
4. LC-MS/MS Analysis
-
Mobile Phase A: 5 mM Ammonium formate in 0.1% formic acid in water[6]
-
Mobile Phase B: Methanol[6]
-
Flow Rate: 0.4 mL/min[6]
-
Injection Volume: 5-10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[6]
-
Scan Type: Multiple Reaction Monitoring (MRM)
Specific MRM transitions for nor-6α-oxycodol and its internal standard should be optimized for the specific instrument used.
Data Presentation
The following tables summarize the quantitative performance of the described LC-MS/MS method for the analysis of 6α-oxycodol.[1]
Table 1: Method Validation Parameters for 6α-Oxycodol
| Parameter | Result |
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
| Calibration Range | 0.5–25 ng/mL |
| Precision (%CV) | 2.90–17.3% |
| Bias (%) | < ±15% |
Table 2: Stability of 6α-Oxycodol in Autosampler
| Time (hours) | Stability (% difference from T0) |
| 24 | < ±20% |
| 48 | < ±20% |
| 72 | < ±20% |
Mandatory Visualization
Below is a diagram illustrating the experimental workflow for the detection of nor-6α-oxycodol in blood.
Caption: Experimental workflow for nor-6α-oxycodol analysis.
This detailed application note provides a comprehensive protocol for the sensitive and accurate quantification of nor-6α-oxycodol in human blood. The method is suitable for a range of applications, from clinical research to forensic analysis.
References
- 1. A sensitive LC-MS/MS method for the quantitation of oxycodone, noroxycodone, 6 alpha-oxycodol, 6 beta-oxycodol, oxymorphone, and noroxymorphone in human blood [diva-portal.org]
- 2. A sensitive LC-MS/MS method for the quantitation of oxycodone, noroxycodone, 6α-oxycodol, 6β-oxycodol, oxymorphone, and noroxymorphone in human blood. | Semantic Scholar [semanticscholar.org]
- 3. A sensitive LC-MS/MS method for the quantitation of oxycodone, noroxycodone, 6α-oxycodol, 6β-oxycodol, oxymorphone, and noroxymorphone in human blood [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. research.rug.nl [research.rug.nl]
Application Notes and Protocols for the Quantification of 6-alpha-Oxycodol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed methodologies for the quantification of 6-alpha-oxycodol, a metabolite of the potent opioid analgesic oxycodone, in biological samples. The protocols outlined below are intended for use by researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, clinical and forensic toxicology, and drug metabolism research.
A note on nomenclature: The term "nor-6alpha-oxycodol" is not standard in the reviewed literature. The primary N-demethylated metabolite of oxycodone is noroxycodone. 6-alpha-oxycodol is a product of the 6-keto-reduction pathway. This document will focus on the quantification of 6-alpha-oxycodol .
The methods described herein primarily utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers the high sensitivity and specificity required for accurate and precise quantification of drug metabolites in complex biological matrices.
Oxycodone Metabolism
Oxycodone is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The main metabolic pathways include:
-
N-demethylation to noroxycodone, predominantly mediated by CYP3A4.
-
O-demethylation to the potent opioid oxymorphone, mediated by CYP2D6.
-
6-keto-reduction to 6-alpha-oxycodol and 6-beta-oxycodol.
Understanding these pathways is crucial for interpreting drug metabolism data and for the development of comprehensive analytical methods.
Figure 1: Simplified metabolic pathway of oxycodone.
Quantification of 6-alpha-Oxycodol in Human Blood
This protocol is based on a validated LC-MS/MS method for the simultaneous quantification of oxycodone and its major metabolites.[1][2]
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 0.5 mL of whole blood, add an internal standard solution.
-
Vortex mix the sample.
-
Load the sample onto a Bond Elut Certify SPE column.
-
Wash the column with deionized water, followed by an acetate buffer wash, and a final wash with methanol.
-
Dry the column completely.
-
Elute the analytes with a freshly prepared elution solvent (e.g., dichloromethane/isopropanol/ammonium hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A suitable reversed-phase column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase: A gradient of an aqueous solution with a small amount of formic acid and an organic solvent like acetonitrile or methanol.
-
Flow Rate: A typical flow rate is around 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 6-alpha-oxycodol and the internal standard.
-
References
Protocol for the Forensic Toxicological Analysis of nor-6α-Oxycodol
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nor-6α-oxycodol is a metabolite of oxycodone, a potent semi-synthetic opioid analgesic. The analysis of oxycodone and its metabolites, including nor-6α-oxycodol, is crucial in forensic toxicology to determine oxycodone use and interpret its role in impairment or cause of death. This document provides a detailed protocol for the sensitive and selective quantification of nor-6α-oxycodol in biological matrices, primarily blood, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described are based on established and validated procedures in the field.
Principle of the Method
This protocol employs Solid Phase Extraction (SPE) for the isolation of nor-6α-oxycodol and other related compounds from a biological matrix. The extracted analytes are then separated and quantified using a highly sensitive LC-MS/MS system. This approach offers excellent selectivity and low detection limits, making it suitable for the concentration ranges typically encountered in forensic casework.
Data Presentation
The following tables summarize quantitative data from a validated LC-MS/MS method for the analysis of nor-6α-oxycodol in human blood.[1][2]
Table 1: Method Validation Parameters for nor-6α-Oxycodol in Human Blood [1][2]
| Parameter | Result |
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
| Calibration Range | 0.5 - 25 ng/mL |
| Precision (%RSD) | 2.90 - 17.3% |
| Bias (%) | Within ±15% |
Table 2: LC-MS/MS Instrument Parameters
| Parameter | Setting |
| Instrument | Acquity UPLC® I-class coupled to a Waters Xevo TQD[1][2] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Experimental Protocols
Reagents and Materials
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium hydroxide
-
nor-6α-Oxycodol reference standard
-
Isotopically labeled internal standard (e.g., oxycodone-d6)
-
Blank human blood
-
Solid Phase Extraction (SPE) columns (e.g., Bond Elut Certify)[1][2]
-
Phosphate buffer (100 mM, pH 6.0)
-
Collection tubes
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Pre-treatment: To 0.5 mL of blood sample, add the internal standard solution. Add 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex for 20 seconds.[3]
-
Centrifugation: Centrifuge the samples for 5 minutes at approximately 2000 x g to separate cellular components.[3]
-
SPE Column Conditioning: Condition the SPE columns according to the manufacturer's instructions. This typically involves washing with methanol followed by the phosphate buffer.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE column.
-
Washing: Wash the SPE column to remove interfering substances. A typical wash sequence may include an acidic wash followed by a wash with an organic solvent like methanol.
-
Elution: Elute the analytes from the SPE column using an appropriate elution solvent. For mixed-mode cation exchange columns like Bond Elut Certify, an elution solvent of dichloromethane, isopropanol, and ammonium hydroxide is commonly used.[3]
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen gas at a controlled temperature.
-
Reconstitution: Reconstitute the dried extract in a small volume of the mobile phase starting condition (e.g., 100 µL).
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A suitable reversed-phase column (e.g., C18, Biphenyl).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient program to separate nor-6α-oxycodol from other metabolites.
-
Flow Rate: A typical flow rate for UPLC systems.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometric Detection:
-
Mass Spectrometer: Waters Xevo TQD or a comparable tandem mass spectrometer.[1][2]
-
Ionization: Positive ion electrospray (ESI+).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for nor-6α-oxycodol and its internal standard for confident identification and quantification. These transitions should be optimized for the specific instrument used.
-
Mandatory Visualizations
Oxycodone Metabolism Pathway
Oxycodone is extensively metabolized in the body primarily through cytochrome P450 enzymes.[4][5] The major metabolic routes are N-demethylation to noroxycodone (mediated by CYP3A4) and O-demethylation to oxymorphone (mediated by CYP2D6).[5][6] A minor pathway involves the 6-keto reduction of oxycodone to form 6α-oxycodol and 6β-oxycodol.[5][6] Noroxycodone can also undergo 6-keto reduction to form nor-6α-oxycodol and nor-6β-oxycodol.[7]
Caption: Metabolic pathway of oxycodone.
Experimental Workflow for nor-6α-Oxycodol Analysis
The analytical workflow begins with the collection of a biological sample, followed by a multi-step extraction and clean-up process before instrumental analysis and data interpretation.
Caption: Experimental workflow for nor-6α-oxycodol analysis.
References
- 1. A sensitive LC-MS/MS method for the quantitation of oxycodone, noroxycodone, 6α-oxycodol, 6β-oxycodol, oxymorphone, and noroxymorphone in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. forensicresources.org [forensicresources.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ClinPGx [clinpgx.org]
Application Notes and Protocols for Utilizing Nor-6α-Oxycodol as a Biomarker for Oxycodone Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxycodone, a potent semi-synthetic opioid, is extensively metabolized in the body. Monitoring its metabolites is crucial for clinical and forensic toxicology to confirm oxycodone administration, assess patient compliance, and investigate potential drug diversion. While major metabolites like noroxycodone and oxymorphone are routinely monitored, the analysis of minor metabolites can provide a more comprehensive metabolic profile. Nor-6α-oxycodol, a secondary metabolite of oxycodone, serves as a specific biomarker indicating a particular metabolic pathway of the parent drug. This document provides detailed application notes and protocols for the detection and quantification of nor-6α-oxycodol in biological matrices.
Nor-6α-oxycodol is formed through the N-demethylation of 6α-oxycodol, which itself is a product of the 6-ketoreduction of oxycodone. Its presence in a biological sample, such as urine or blood, confirms the administration of oxycodone and provides insight into the activity of the metabolic enzymes involved.
Application Notes
The primary application of monitoring nor-6α-oxycodol is to enhance the specificity of testing for oxycodone use. While the parent drug or its major metabolites may in rare cases have alternative sources, the detection of a downstream metabolite like nor-6α-oxycodol provides stronger evidence of oxycodone ingestion and subsequent metabolism.
Potential Utility of Nor-6α-Oxycodol as a Biomarker:
-
High Specificity: As a metabolite further down the metabolic cascade, the presence of nor-6α-oxycodol is highly indicative of oxycodone metabolism and not of exposure to related opioids.
-
Elucidation of Metabolic Pathways: The detection and quantification of nor-6α-oxycodol, in conjunction with other metabolites, can offer a more detailed picture of an individual's metabolic profile for oxycodone. This could be valuable in pharmacogenetic studies investigating variations in drug metabolism.
-
Complementary Biomarker: In cases where the parent drug or major metabolites are present at concentrations near the cutoff levels of an assay, the detection of minor metabolites like nor-6α-oxycodol can provide additional confirmatory evidence of use.
Quantitative Data
The following tables summarize quantitative data for oxycodone and its metabolites, including 6α-oxycodol, from cited studies. Data specifically for nor-6α-oxycodol is limited in the current literature; therefore, data for its precursor, 6α-oxycodol, is presented as a proxy for the detectability of this metabolic pathway.
Table 1: Pharmacokinetic Parameters of Oxycodone and its Metabolites in Blood after a 10 mg Oral Dose of Immediate-Release Oxycodone
| Analyte | Cmax (ng/mL) | Tmax (h) | Detection Window (h) |
| Oxycodone | 25.9 | 1.5 | Up to 9 |
| Noroxycodone | 12.8 | 1.5 | At least 24 |
| 6α-Oxycodol | - | - | Up to 9 |
| 6β-Oxycodol | - | - | Up to 9 |
| Noroxymorphone | - | - | At least 24 |
Data from a pilot study involving a single male subject.
Table 2: Analytical Method Parameters for the Quantification of Oxycodone and its Metabolites
| Analyte | Matrix | Method | Limit of Quantification (LOQ) | Calibration Range |
| Oxycodone | Blood | LC-MS/MS | 0.5 ng/mL | 0.5 - 100 ng/mL |
| Noroxycodone | Blood | LC-MS/MS | 0.5 ng/mL | 0.5 - 100 ng/mL |
| 6α-Oxycodol | Blood | LC-MS/MS | 0.5 ng/mL | 0.5 - 25 ng/mL |
| Oxymorphone | Blood | LC-MS/MS | 0.5 ng/mL | 0.5 - 25 ng/mL |
| Noroxymorphone | Blood | LC-MS/MS | 0.5 ng/mL | 0.5 - 25 ng/mL |
| Oxycodone | Urine | LC-MS/MS | 0.015 µg/mL | 0.015 - 10 µg/mL |
| 6α-Oxycodol | Urine | LC-MS/MS | 0.015 µg/mL | 0.015 - 10 µg/mL |
Data compiled from studies developing and validating analytical methods.
Experimental Protocols
The following are detailed protocols for the extraction and analysis of oxycodone and its metabolites, including nor-6α-oxycodol, from human urine.
Protocol 1: Solid-Phase Extraction (SPE) of Oxycodone and Metabolites from Urine
This protocol is adapted from methodologies described for the analysis of opioids in urine.
Materials:
-
Urine sample
-
Internal standard solution (e.g., deuterated analogs of oxycodone and metabolites)
-
Phosphate buffer (pH 6.8)
-
β-glucuronidase enzyme
-
Mixed-mode cation exchange SPE cartridges
-
Methanol
-
Dichloromethane
-
Isopropanol
-
Ammonium hydroxide
-
Ethyl acetate
Procedure:
-
Sample Preparation:
-
To 1 mL of urine, add an appropriate volume of the internal standard solution.
-
Add 1 mL of phosphate buffer (pH 6.8).
-
If glucuronide conjugates are to be analyzed, add β-glucuronidase and incubate according to the enzyme manufacturer's instructions (e.g., at 65°C for 1 hour).
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by sequentially washing with 2 mL of methanol, 2 mL of deionized water, and 1 mL of phosphate buffer (pH 6.8). Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the prepared urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Dry the cartridge thoroughly under vacuum for 5 minutes.
-
Wash the cartridge with 2 mL of methanol.
-
Dry the cartridge again under vacuum for 2 minutes.
-
-
Elution:
-
Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane:isopropanol:ammonium hydroxide (80:20:2, v/v/v).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol provides typical parameters for the analysis of oxycodone and its metabolites. Instrument-specific optimization is recommended.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
LC Parameters:
-
Column: A C18 or Phenyl-Hexyl column suitable for polar compound retention (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-9 min: Hold at 95% B
-
9.1-10 min: Return to 5% B and re-equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
MRM Transitions: Specific precursor and product ions for each analyte and internal standard must be determined. For nor-6α-oxycodol, the precursor ion would be [M+H]+ at m/z 304.4, with product ions to be determined through infusion and fragmentation experiments.
Visualizations
Application Notes and Protocols for the Analysis of Nor-6-alpha-Oxycodol
These application notes provide detailed protocols for the sample preparation of nor-6-alpha-oxycodol from biological matrices, primarily blood and plasma, for subsequent analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections detail established methods, including Solid-Phase Extraction (SPE) and Protein Precipitation, offering researchers and drug development professionals a comprehensive guide to achieving reliable and sensitive quantification.
Quantitative Data Summary
The selection of a sample preparation method can significantly impact analytical performance. The following table summarizes quantitative data from validated methods for the analysis of 6-alpha-oxycodol and related metabolites.
| Parameter | Solid-Phase Extraction (Human Blood) | Protein Precipitation (Human Plasma) |
| Limit of Quantification (LOQ) | 0.5 ng/mL[1][2][3] | 0.1 µg/L (equivalent to 0.1 ng/mL)[4][5] |
| Calibration Range | 0.5–25 ng/mL[1][2][3] | 0.1–25.0 µg/L (for noroxycodone)[4][5] |
| Precision (%CV) | 2.90–17.3%[1][2] | 1.7–9.3%[4][5] |
| Accuracy/Bias | Within ±15%[1][2] | 86.5–110.3%[4][5] |
Experimental Protocols
Solid-Phase Extraction (SPE) for Human Blood Samples
This protocol is adapted from a validated method for the quantification of oxycodone and its metabolites, including 6-alpha-oxycodol, in human blood.[1][2][3]
Materials:
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Bond Elut Certify Solid Phase Extraction columns
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0.1 M Phosphate Buffer (pH 6.0)
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Methanol
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Deionized Water
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0.1 M Acetic Acid
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Hexane
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Base SPE Elution Solvent (e.g., Ethyl Acetate/Isopropanol/Ammonium Hydroxide mixture)
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Internal Standard Solution
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Nitrogen evaporator
-
Centrifuge
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Vortex mixer
Procedure:
-
Sample Pre-treatment:
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To 2.0 mL of blood sample, add 1 mL of 0.1 M phosphate buffer.
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Add an appropriate volume of the internal standard solution.
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Vortex the sample and allow it to stand for 5 minutes.
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Add an additional 2 mL of 0.1 M phosphate buffer.
-
Vortex the sample again and then centrifuge for 10 minutes.
-
Use the supernatant for the SPE procedure.
-
-
SPE Column Conditioning:
-
Add 3 mL of methanol to the Bond Elut Certify column.
-
Add 3 mL of deionized water.
-
Add 3 mL of 0.1 M phosphate buffer.
-
-
Sample Loading:
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Load the pre-treated sample supernatant onto the conditioned SPE column.
-
-
Washing:
-
Add 3 mL of deionized water to the column.
-
Add 1 mL of 0.1 M acetic acid.
-
Dry the column under a flow of nitrogen for 10 minutes.
-
Add 2 mL of hexane to the column.
-
-
Elution:
-
Dry the column with nitrogen for 5 minutes.
-
Elute the analytes with 3 mL of the base SPE elution solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Experimental Workflow for SPE
Caption: Solid-Phase Extraction (SPE) workflow for nor-6-alpha-oxycodol.
Protein Precipitation for Human Plasma Samples
This protocol is a general yet effective method for cleaning up plasma samples prior to LC-MS/MS analysis, based on procedures used for similar analytes.[4][5]
Materials:
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Acetonitrile (ACN)
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Internal Standard Solution
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Microcentrifuge tubes
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Centrifuge
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Vortex mixer
Procedure:
-
Sample Preparation:
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Pipette 200 µL of the plasma sample into a microcentrifuge tube.
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Add 50 µL of the internal standard working solution.
-
-
Protein Precipitation:
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Add 800 µL of cold acetonitrile to the plasma sample.
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Vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing and precipitation of proteins.
-
-
Centrifugation:
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Centrifuge the sample at a high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully collect the supernatant without disturbing the protein pellet.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen.
-
Reconstitute the residue in a smaller volume of a suitable mobile phase for LC-MS/MS analysis.
-
-
Analysis:
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Inject an aliquot of the supernatant or the reconstituted sample into the LC-MS/MS system.
-
Experimental Workflow for Protein Precipitation
Caption: Protein Precipitation workflow for nor-6-alpha-oxycodol analysis.
Concluding Remarks
The choice between Solid-Phase Extraction and Protein Precipitation will depend on the specific requirements of the analysis, such as the desired level of sensitivity, sample throughput, and the complexity of the sample matrix. SPE generally provides a cleaner extract, which can reduce matrix effects and improve the longevity of the analytical column and mass spectrometer.[6] However, protein precipitation is a simpler, faster, and often more cost-effective method that is suitable for many applications.[4][5] It is recommended to validate the chosen method in the target matrix to ensure it meets the required performance characteristics for the intended application.
References
- 1. A sensitive LC-MS/MS method for the quantitation of oxycodone, noroxycodone, 6 alpha-oxycodol, 6 beta-oxycodol, oxymorphone, and noroxymorphone in human blood [diva-portal.org]
- 2. A sensitive LC-MS/MS method for the quantitation of oxycodone, noroxycodone, 6α-oxycodol, 6β-oxycodol, oxymorphone, and noroxymorphone in human blood [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research.rug.nl [research.rug.nl]
- 6. Solid Phase Extraction Guide | Thermo Fisher Scientific - RU [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Nor-Oxycodol Isomer Separation in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the peak resolution of nor-oxycodol isomers during High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guide: Enhancing Peak Resolution
Achieving baseline separation of nor-oxycodol isomers can be challenging due to their structural similarity. The following table summarizes key chromatographic parameters and provides recommendations for their optimization.
| Parameter | Common Issue | Recommended Action | Expected Outcome |
| Column Chemistry | Co-elution or poor separation of isomers. | - Switch to a Phenyl-Hexyl or Biphenyl stationary phase: These phases offer alternative selectivity through π-π interactions, which can be effective for aromatic compounds like nor-oxycodol. - Utilize a Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often successful in resolving stereoisomers. | Improved selectivity (α) and resolution (Rs) between the isomer peaks. |
| Mobile Phase Composition | Inadequate retention or poor peak shape. | - Optimize the organic modifier: Vary the ratio of acetonitrile to methanol. Methanol can sometimes offer different selectivity for closely related compounds. - Adjust the aqueous phase pH: For basic compounds like nor-oxycodol, a slightly acidic pH (e.g., 3-5) using a buffer like ammonium formate or formic acid can improve peak shape and retention. | Better peak symmetry and potentially increased retention, allowing more time for separation. |
| Flow Rate | Broad peaks and insufficient separation time. | - Decrease the flow rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5-0.8 mL/min) increases the analysis time but allows for more interactions between the analytes and the stationary phase. | Narrower peaks and improved resolution, though with a longer run time. |
| Column Temperature | Poor peak shape and viscosity-related issues. | - Adjust the column temperature: Increasing the temperature (e.g., to 30-40°C) can decrease mobile phase viscosity, leading to sharper peaks and potentially altered selectivity. | Improved peak efficiency and possible changes in elution order that may enhance resolution. |
| Gradient Elution | Peaks are either bunched together or excessively spread out. | - Modify the gradient slope: A shallower gradient (a slower increase in the organic solvent percentage over time) can improve the separation of closely eluting compounds. | Increased separation between the isomer peaks. |
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor peak resolution of nor-oxycodol isomers?
Poor peak resolution for nor-oxycodol isomers typically stems from a lack of selectivity of the stationary phase for these closely related structures. Standard C18 columns may not provide sufficient differentiation. Other contributing factors include a mobile phase composition that is not optimized for these specific analytes, leading to co-elution, and suboptimal chromatographic conditions such as flow rate and temperature.
Q2: How can I improve the separation of co-eluting nor-oxycodol isomer peaks?
To improve the separation of co-eluting peaks, a systematic approach is recommended:
-
Change Selectivity: The most impactful change is often to switch to a different column chemistry. A phenyl-based or chiral column is a good starting point.[1]
-
Optimize Mobile Phase: Adjust the organic solvent (acetonitrile vs. methanol) and the pH of the aqueous phase.
-
Reduce Flow Rate: A lower flow rate can increase the interaction time with the stationary phase and improve resolution.
-
Adjust Temperature: Experiment with different column temperatures to see if it favorably alters selectivity.
Q3: Is a chiral column necessary for separating nor-oxycodol diastereomers?
While diastereomers can sometimes be separated on achiral stationary phases, it is often challenging. If you are struggling to achieve separation on standard columns (like C18 or even phenyl phases), a chiral stationary phase is a highly recommended next step. Chiral columns are specifically designed to differentiate between stereoisomers and can provide the necessary selectivity for baseline resolution.[2][3]
Q4: Can I use the same method for nor-oxycodol that I use for oxycodone and its other metabolites?
Not necessarily. While a general opioid screening method might detect nor-oxycodol, resolving its specific isomers often requires a more specialized method. The subtle structural differences between the nor-oxycodol isomers demand higher chromatographic resolving power than what might be needed for separating oxycodone from its other metabolites like oxymorphone or noroxycodone.[4][5] Methods for separating related opioid isomers often require specific stationary phases, like biphenyl columns, to resolve critical isobaric pairs.[1]
Experimental Protocol: Recommended Starting Method
The following protocol is a suggested starting point for the separation of nor-oxycodol isomers based on methods developed for similar opioid compounds. Optimization will likely be required.
1. Sample Preparation:
-
Dissolve the nor-oxycodol isomer standard mixture in a suitable solvent, such as methanol or a mixture of the initial mobile phase, to a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a working concentration (e.g., 10 µg/mL).
-
Filter the final sample solution through a 0.22 µm syringe filter before injection.
2. HPLC System and Conditions:
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC or UHPLC system with a UV or Mass Spectrometric (MS) detector. |
| Column | Biphenyl column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) or a Chiral column (e.g., polysaccharide-based). |
| Mobile Phase A | 0.1% Formic Acid in Water. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. |
| Gradient Program | - 0-2 min: 10% B - 2-15 min: Gradient to 40% B - 15-17 min: Gradient to 90% B - 17-19 min: Hold at 90% B - 19-20 min: Return to 10% B - 20-25 min: Re-equilibration at 10% B |
| Flow Rate | 0.3 mL/min. |
| Column Temperature | 40°C. |
| Injection Volume | 5 µL. |
| Detector | UV at 280 nm or MS detector in positive ion mode. |
3. Data Analysis:
-
Integrate the peaks for the nor-oxycodol isomers.
-
Calculate the resolution (Rs) between the adjacent isomer peaks. A resolution of ≥ 1.5 is considered baseline separation.
-
Assess peak shape by measuring the tailing factor or asymmetry.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak resolution of nor-oxycodol isomers.
Caption: Troubleshooting workflow for improving HPLC peak resolution.
References
Technical Support Center: Analysis of Nor-6α-Oxycodol by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the LC-MS/MS analysis of nor-6α-Oxycodol.
Troubleshooting Guide: Minimizing Ion Suppression
Ion suppression is a common challenge in LC-MS/MS analysis, leading to reduced analyte signal, poor sensitivity, and inaccurate quantification.[1] This guide provides a systematic approach to identifying and mitigating ion suppression for nor-6α-Oxycodol.
Problem: Low or inconsistent signal intensity for nor-6α-Oxycodol.
| Possible Cause | Recommended Action |
| Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) compete with nor-6α-Oxycodol for ionization, leading to signal suppression.[1] | 1. Optimize Sample Preparation: Employ a robust sample preparation technique to remove interfering matrix components. Solid-Phase Extraction (SPE) is a highly effective method for cleaning up complex biological samples before analyzing opioids and their metabolites.[2][3] A validated method for 6α-oxycodol utilizes Bond Elut Certify SPE columns.[2][3] 2. Improve Chromatographic Separation: Modify the LC method to separate nor-6α-Oxycodol from matrix interferences. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase. A Kinetix biphenyl column has been used successfully for the separation of oxycodone and its metabolites.[4] 3. Dilute the Sample: If the concentration of nor-6α-Oxycodol is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and minimize ion suppression.[5] |
| Suboptimal Ion Source Parameters: Incorrect settings for parameters such as capillary voltage, gas flow, and temperature can lead to inefficient ionization and signal loss. | 1. Source Parameter Optimization: Systematically optimize all ion source parameters by infusing a standard solution of nor-6α-Oxycodol and adjusting each parameter to maximize the signal intensity. |
| Inappropriate Mobile Phase Composition: The pH and organic content of the mobile phase can significantly impact ionization efficiency. | 1. Mobile Phase pH: For basic compounds like nor-6α-Oxycodol, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) can promote the formation of protonated molecules ([M+H]^+), which are readily detected in positive ion mode.[4] 2. Organic Modifier: Ensure the mobile phase composition at the time of elution is optimal for desolvation and ionization. |
| Analyte Adsorption: Nor-6α-Oxycodol may adsorb to active sites in the LC system, particularly metal surfaces, leading to peak tailing and reduced signal. | 1. Use Metal-Free Components: Consider using PEEK or other metal-free tubing, fittings, and columns if metal chelation and subsequent ion suppression are suspected.[6] |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for nor-6α-Oxycodol analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, nor-6α-Oxycodol.[1] This leads to a decreased instrument response and can compromise the accuracy, precision, and sensitivity of the quantitative analysis.[7]
Q2: What are the most common sources of ion suppression in bioanalytical samples?
A2: The most common sources of ion suppression in biological matrices like plasma and urine are phospholipids, salts, and endogenous metabolites that co-elute with the analyte of interest.
Q3: How can I determine if ion suppression is affecting my nor-6α-Oxycodol signal?
A3: A post-column infusion experiment is a common method to identify regions in the chromatogram where ion suppression occurs.[7] This involves infusing a constant flow of a nor-6α-Oxycodol standard into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal of the standard indicates the retention times at which matrix components are causing ion suppression.
Q4: What is the recommended sample preparation technique to minimize ion suppression for nor-6α-Oxycodol?
A4: Solid-Phase Extraction (SPE) is a highly effective and recommended technique for cleaning up biological samples prior to the analysis of oxycodone and its metabolites, including 6α-oxycodol.[2][3] A validated method successfully used Bond Elut Certify SPE columns for extraction from human blood.[2][3] Protein precipitation is another option, though it may be less effective at removing all interfering matrix components.[4]
Q5: Which ionization technique is generally less susceptible to ion suppression?
A5: Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less prone to matrix effects compared to Electrospray Ionization (ESI) because the analyte is ionized in the gas phase. However, ESI is more commonly used for the analysis of opioids.
Q6: Can the choice of internal standard help mitigate ion suppression?
A6: Yes, using a stable isotope-labeled (SIL) internal standard of nor-6α-Oxycodol is the best practice. A SIL internal standard will co-elute with the analyte and experience similar ion suppression, allowing for accurate correction during data processing and improving the reliability of quantification.
Experimental Protocols and Data
Detailed Experimental Protocol: Solid-Phase Extraction (SPE) of Nor-6α-Oxycodol from Human Blood
This protocol is based on a validated method for the extraction of 6α-oxycodol from human blood.[2][3]
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Sample Pre-treatment: To 0.5 mL of whole blood, add an appropriate internal standard.
-
Lysis and Buffering: Add 2 mL of deionized water and 2 mL of 0.1 M acetate buffer (pH 6) to the blood sample.
-
SPE Column Conditioning: Condition a Bond Elut Certify SPE column with methanol followed by deionized water and then 0.1 M acetate buffer (pH 6).
-
Sample Loading: Load the pre-treated blood sample onto the conditioned SPE column.
-
Washing:
-
Wash the column with 2 mL of deionized water.
-
Wash the column with 2 mL of 0.1 M acetate buffer (pH 4).
-
Wash the column with 2 mL of methanol.
-
-
Drying: Dry the column under vacuum or with nitrogen for 5 minutes.
-
Elution: Elute the analytes with 2 mL of a dichloromethane:isopropanol:ammonium hydroxide (80:20:2 v/v/v) solution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.
LC-MS/MS Parameters for Nor-6α-Oxycodol Analysis
The following table summarizes the LC-MS/MS parameters from a validated method for 6α-oxycodol.[2]
| Parameter | Setting |
| LC System | Acquity UPLC I-class |
| Column | Kinetix biphenyl (2.1 x 100 mm, 1.7 µm)[4] |
| Column Temperature | 30°C[2] |
| Mobile Phase A | 0.001% Formic Acid in Water[2] |
| Mobile Phase B | 0.001% Formic Acid in Acetonitrile[2] |
| Flow Rate | 0.4 mL/min[4] |
| Gradient | 2% B for 1.5 min, then to 25% B over 4.7 min, then to 95% B and hold for 1 min, then return to 2% B and re-equilibrate for 1 min.[2] |
| MS System | Waters Xevo TQD |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Note: Specific MRM transitions and collision energies for nor-6α-Oxycodol need to be optimized on the specific instrument being used.
Visualizations
Caption: Troubleshooting workflow for ion suppression.
Caption: Solid-Phase Extraction (SPE) workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A sensitive LC-MS/MS method for the quantitation of oxycodone, noroxycodone, 6α-oxycodol, 6β-oxycodol, oxymorphone, and noroxymorphone in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Oxycodone, Noroxycodone and Oxymorphone by High-Performance Liquid Chromatography–Electrospray Ionization-Tandem Mass Spectrometry in Human Matrices: In vivo and In vitro Applications - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting nor-6alpha-Oxycodol reference standard instability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nor-6alpha-Oxycodol reference standard. The information aims to address potential instability issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound reference standard is showing signs of degradation. What are the common causes?
A1: Degradation of opioid reference standards like this compound can be attributed to several factors:
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Improper Storage: Exposure to elevated temperatures, light, and humidity can accelerate degradation.
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Solvent Effects: The choice of solvent can impact stability. Protic solvents or those with impurities may promote degradation reactions.
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pH Instability: Solutions prepared at a non-optimal pH can lead to hydrolysis or other degradation pathways.
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Repeated Freeze-Thaw Cycles: This can lead to the degradation of the standard in solution.
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Oxidation: Exposure to air, especially for extended periods, can lead to oxidative degradation.
Q2: I am observing unexpected peaks in my chromatogram when analyzing my this compound standard. How can I identify if these are degradation products?
A2: To determine if new peaks are degradation products, you can perform the following:
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Forced Degradation Study: Intentionally expose the reference standard to stress conditions (e.g., heat, acid, base, oxidation, light) to generate potential degradation products. Analyze these stressed samples alongside your potentially degraded standard to see if the unknown peaks match.
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Mass Spectrometry (MS) Analysis: Utilize LC-MS/MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. This can help in identifying potential degradation products by comparing the masses to expected transformation products (e.g., oxidation products, hydrolysis products).
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Review Literature: While specific data on this compound is limited, reviewing literature on the degradation of similar opioids, such as oxycodone, can provide insights into potential degradation pathways.
Q3: What are the recommended storage conditions for the this compound reference standard?
A3: While specific stability data for this compound is not extensively published, based on general guidelines for opioid reference standards, the following is recommended:
-
Solid Form: Store the neat solid material at a controlled room temperature or as specified by the manufacturer, protected from light and moisture.[1]
-
In Solution: Prepare solutions fresh whenever possible. If storage is necessary, store in tightly sealed, light-resistant containers at -20°C or -80°C. Avoid repeated freeze-thaw cycles. A study on the related compound, oxycodone, demonstrated stability in solution for up to 28 days at room temperature when prepared aseptically.[2]
Troubleshooting Guide: Investigating Reference Standard Instability
If you suspect your this compound reference standard is unstable, follow this workflow to identify the potential cause.
References
Technical Support Center: Optimization of Extraction Recovery for Nor-6α-Oxycodol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the solid-phase extraction (SPE) recovery of nor-6α-oxycodol from biological matrices. Nor-6α-oxycodol is a metabolite of the semi-synthetic opioid oxycodone. Accurate quantification of this metabolite is crucial for pharmacokinetic, toxicological, and drug metabolism studies.
Troubleshooting Guide
This guide addresses common issues encountered during the solid-phase extraction of nor-6α-oxycodol.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Analyte Recovery | 1. Inappropriate Sorbent Selection: The SPE sorbent may not have the optimal chemical properties to retain nor-6α-oxycodol. Nor-6α-oxycodol is a polar compound, and using a purely non-polar sorbent (like C18) may result in poor retention. | Solution: Employ a mixed-mode sorbent that combines reversed-phase and ion-exchange characteristics. Sorbents with cation exchange properties are particularly effective for retaining protonated basic compounds like opioids and their metabolites. |
| 2. Suboptimal Sample pH: The pH of the sample can significantly impact the ionization state of nor-6α-oxycodol. If the analyte is not in its charged form, its retention on a cation exchange sorbent will be compromised. | Solution: Adjust the pH of the sample to be approximately 2 pH units below the pKa of the analyte to ensure it is fully protonated. For basic compounds like nor-6α-oxycodol, a slightly acidic pH (e.g., pH 6) is often optimal for retention on a cation exchange sorbent. | |
| 3. Inefficient Elution: The elution solvent may not be strong enough to disrupt the interactions between nor-6α-oxycodol and the SPE sorbent. | Solution: Use an elution solvent that is strong enough to displace the analyte. For mixed-mode cation exchange sorbents, a common strategy is to use an organic solvent containing a small percentage of a basic modifier (e.g., ammonium hydroxide) to neutralize the analyte and disrupt the ionic interaction. | |
| 4. Sample Overload: Exceeding the binding capacity of the SPE cartridge can lead to analyte breakthrough and low recovery. | Solution: Ensure the amount of sample loaded does not exceed the manufacturer's specified capacity for the chosen SPE cartridge. If necessary, dilute the sample or use a larger cartridge. | |
| Poor Reproducibility | 1. Inconsistent Flow Rate: Variations in the flow rate during sample loading, washing, and elution can affect the interaction time between the analyte and the sorbent, leading to inconsistent results. | Solution: Use a vacuum or positive pressure manifold to maintain a consistent and controlled flow rate throughout the SPE process. A slow and steady flow rate is generally recommended for optimal retention and elution. |
| 2. Cartridge Drying: If the sorbent bed dries out after conditioning and before sample loading, the retention mechanism can be compromised. | Solution: Ensure the sorbent bed remains wetted after the conditioning and equilibration steps. Do not allow air to be drawn through the cartridge for an extended period before the sample is loaded. | |
| Matrix Effects in LC-MS/MS Analysis | 1. Co-elution of Interferences: Endogenous components from the biological matrix (e.g., salts, phospholipids) can co-elute with nor-6α-oxycodol and interfere with its ionization in the mass spectrometer, leading to signal suppression or enhancement. | Solution: Optimize the wash steps in the SPE protocol to remove as many matrix components as possible without eluting the analyte. A multi-step wash with solvents of increasing organic strength can be effective. Consider using a more selective SPE sorbent or a post-extraction clean-up step. |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of nor-6α-oxycodol to consider for SPE method development?
A1: Understanding the physicochemical properties of nor-6α-oxycodol is fundamental to developing a robust SPE method. Key properties include:
-
Polarity: Nor-6α-oxycodol is a polar molecule, which influences the choice of SPE sorbent.
-
pKa: As a basic compound, its state of ionization is pH-dependent. This is critical for optimizing retention on ion-exchange sorbents.
-
Solubility: Its solubility in different solvents will guide the selection of appropriate loading, wash, and elution solutions.
Physicochemical Properties of Nor-6α-Oxycodol
| Property | Value | Implication for Extraction |
| Molecular Weight | 303.35 g/mol | Standard for small molecule extraction. |
| XLogP3 | 0.6 | Indicates a relatively polar nature, suggesting that a purely reversed-phase sorbent may not provide sufficient retention. |
| Hydrogen Bond Donor Count | 3 | Capable of hydrogen bonding, which can be a secondary retention mechanism on some sorbents. |
| Hydrogen Bond Acceptor Count | 4 | Capable of hydrogen bonding. |
Q2: Which type of SPE sorbent is most suitable for nor-6α-oxycodol extraction?
A2: A mixed-mode cation exchange (MCX) sorbent is highly recommended. This type of sorbent offers a dual retention mechanism:
-
Reversed-phase interaction: For retaining the molecule based on its hydrophobicity.
-
Cation exchange interaction: For retaining the protonated amine group of nor-6α-oxycodol.
This dual mechanism provides enhanced selectivity and retention compared to single-mode sorbents.
Q3: How does pH affect the extraction recovery of nor-6α-oxycodol?
A3: pH plays a critical role, especially when using a cation exchange sorbent. To ensure maximum retention, the sample pH should be adjusted to a level where the amine group of nor-6α-oxycodol is protonated (positively charged). A pH of approximately 6 is generally effective. During the elution step, a basic modifier is added to the elution solvent to neutralize the charge on the analyte, which disrupts the ionic interaction with the sorbent and facilitates its release.
Q4: What are the typical recovery rates I can expect for nor-6α-oxycodol?
A4: While specific recovery data for nor-6α-oxycodol is not extensively published, studies on the extraction of the structurally similar metabolite, noroxycodone, from plasma using liquid-liquid extraction have reported recoveries of around 37.4%.[1] For solid-phase extraction of opioids as a class from urine, recoveries are often reported to be greater than 69%. With a well-optimized SPE method using a mixed-mode sorbent, it is reasonable to target a recovery of over 70% for nor-6α-oxycodol.
Experimental Protocols
Detailed Solid-Phase Extraction (SPE) Protocol for Nor-6α-Oxycodol from Urine
This protocol is a general guideline and may require optimization for specific sample types and analytical instrumentation. It is based on established methods for opioid extraction from urine.
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., Bond Elut Certify, 130 mg)
-
Methanol (HPLC grade)
-
Deionized water
-
Phosphate buffer (0.1 M, pH 6.0)
-
Wash solvent: Dichloromethane/Isopropanol (80:20, v/v)
-
Elution solvent: Dichloromethane/Isopropanol/Ammonium Hydroxide (80:20:2, v/v/v)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of urine, add an appropriate internal standard.
-
Add 2 mL of 0.1 M phosphate buffer (pH 6.0).
-
Vortex for 30 seconds.
-
Centrifuge at 3000 rpm for 10 minutes. Use the supernatant for extraction.
-
-
SPE Cartridge Conditioning:
-
Add 2 mL of methanol to the cartridge.
-
Add 2 mL of deionized water.
-
Add 1 mL of 0.1 M phosphate buffer (pH 6.0).
-
Do not allow the cartridge to dry between steps.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water.
-
Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.0).
-
Wash the cartridge with 2 mL of methanol.
-
Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes.
-
-
Elution:
-
Elute the analyte with 2 mL of the elution solvent (Dichloromethane/Isopropanol/Ammonium Hydroxide) into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for your LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Visualizations
Experimental Workflow for Nor-6α-Oxycodol Extraction
Caption: Solid-Phase Extraction Workflow for Nor-6α-Oxycodol.
Logical Relationship for Optimizing SPE Recovery
Caption: Key Factors for Optimizing SPE Recovery.
References
Technical Support Center: Addressing Interference from nor-6β-Oxycodol in Oxycodone Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from nor-6β-oxycodol in assays for oxycodone.
Frequently Asked Questions (FAQs)
Q1: What is nor-6β-oxycodol and how is it related to oxycodone?
Nor-6β-oxycodol is a minor metabolite of oxycodone. The metabolic pathway of oxycodone in humans is complex and involves several enzymatic reactions. A simplified representation of this pathway leading to the formation of nor-6β-oxycodol is illustrated below. Oxycodone is primarily metabolized via N-demethylation to noroxycodone and O-demethylation to oxymorphone. A smaller portion undergoes 6-keto reduction to 6α- and 6β-oxycodol. Noroxycodone can then be further metabolized to nor-6β-oxycodol.[1][2]
Oxycodone Metabolism Pathway
Caption: Simplified metabolic pathway of oxycodone.
Q2: Can nor-6β-oxycodol interfere with oxycodone immunoassays?
Yes, there is a potential for cross-reactivity of oxycodone metabolites, including nor-6β-oxycodol, in immunoassays. Immunoassays utilize antibodies that bind to specific molecular structures. Due to the structural similarity between oxycodone and its metabolites, the antibodies may also bind to these metabolites, leading to a false-positive or an inaccurately high reading for oxycodone. The extent of this interference depends on the specific assay and the concentration of the metabolite.
Q3: How can I determine if my assay is affected by nor-6β-oxycodol interference?
The most reliable method to confirm interference is to use a more specific analytical technique, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate and individually quantify oxycodone and its metabolites, providing a definitive result. If immunoassay results are consistently higher than expected or do not correlate with other clinical or experimental data, interference from metabolites should be suspected.
Q4: What should I do if I suspect interference from nor-6β-oxycodol?
If you suspect interference, the recommended course of action is to re-analyze the samples using a confirmatory method like LC-MS/MS or GC-MS. These "gold standard" methods provide the necessary specificity to differentiate between oxycodone and its various metabolites.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting unexpected results in oxycodone assays that may be caused by interference from nor-6β-oxycodol or other metabolites.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting potential assay interference.
Quantitative Data on Cross-Reactivity
The cross-reactivity of metabolites in immunoassays is a critical factor in result interpretation. Below is a summary of available cross-reactivity data for common oxycodone immunoassays. It is important to note that specific cross-reactivity data for nor-6β-oxycodol is often not explicitly provided in manufacturers' literature. The data for noroxycodone can provide an estimate, as nor-6β-oxycodol is a metabolite of noroxycodone and is expected to have similar or lower cross-reactivity.
Table 1: Cross-Reactivity in DRI® Oxycodone Assay
| Compound | Concentration Tested (ng/mL) | Cross-Reactivity (%) |
| Oxycodone | 100 | 100 |
| Oxymorphone | 97 | 103 |
| Noroxycodone | 100,000 | Not specified, but stated to have a lack of cross-reactivity[3] |
| Noroxymorphone | 100,000 | Not specified |
| nor-6β-Oxycodol | Data Not Provided | Expected to be low to negligible |
Source: Thermo Fisher Scientific DRI® Oxycodone Assay Documentation (Information may vary by specific kit lot and updates)
Table 2: Cross-Reactivity in Emit® II Plus Oxycodone Assay
| Compound | Concentration (ng/mL) Required to Produce a Result Equivalent to 300 ng/mL Oxycodone |
| Oxycodone | 300 |
| Oxymorphone | 9300 |
| nor-6β-Oxycodol | Data Not Provided |
Source: Siemens Healthineers Emit® II Plus Oxycodone Assay Documentation (Information may vary by specific kit lot and updates)[4]
Experimental Protocols
For definitive quantification and to overcome the limitations of immunoassays, chromatographic methods coupled with mass spectrometry are recommended.
Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Oxycodone and Metabolites in Urine
This method provides high sensitivity and specificity for the simultaneous quantification of oxycodone and its major metabolites.
1. Sample Preparation:
-
To 1.0 mL of urine, add an internal standard solution (e.g., deuterated analogs of the analytes).
-
Perform enzymatic hydrolysis to cleave glucuronide conjugates. Incubate the sample with β-glucuronidase at 50-60°C for 2-3 hours.
-
Perform solid-phase extraction (SPE) for sample clean-up and concentration.
-
Condition an SPE cartridge with methanol followed by deionized water and a buffer solution.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analytes with a stronger solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or similar reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and internal standard for quantification.
Table 3: Example LC-MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Oxycodone | 316.2 | 298.2 |
| Noroxycodone | 302.2 | 284.2 |
| Oxymorphone | 302.2 | 284.2 |
| nor-6β-Oxycodol | 304.2 | 286.2 |
| Oxycodone-d3 (IS) | 319.2 | 301.2 |
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Oxycodone and Metabolites in Urine
GC-MS is another robust confirmatory method, though it often requires derivatization of the analytes.
1. Sample Preparation:
-
Perform enzymatic hydrolysis as described in the LC-MS/MS protocol.
-
Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes.
-
Evaporate the extract to dryness.
-
Derivatization: React the dried extract with a derivatizing agent (e.g., BSTFA with 1% TMCS) to increase the volatility and thermal stability of the analytes for GC analysis.
2. GC-MS Analysis:
-
Gas Chromatograph: A gas chromatograph equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injection: Splitless injection mode is typically used for trace analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer operating in selected ion monitoring (SIM) or full-scan mode.
-
Ionization: Electron ionization (EI).
Table 4: Example GC-MS Parameters
| Analyte (as TMS derivative) | Monitored Ions (m/z) |
| Oxycodone | 387, 372, 299 |
| Noroxycodone | 445, 430, 342 |
| Oxymorphone | 445, 430, 357 |
| nor-6β-Oxycodol | 447, 432, 344 |
Disclaimer: These protocols are intended as a general guide. Specific parameters should be optimized and validated for individual laboratory instrumentation and conditions.
References
- 1. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Laboratory Testing for Prescription Opioids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Nor-6α-Oxycodol in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of nor-6α-oxycodol in solution, with a focus on the impact of pH. The information is compiled from established principles of opioid chemistry and forced degradation studies of related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of nor-6α-oxycodol in solutions at different pH values?
Q2: What are the potential degradation pathways for nor-6α-oxycodol under pH stress?
Based on studies of related opioids, the following degradation pathways can be anticipated:
-
Acidic Conditions: Under strong acidic conditions and heat, N-demethylation is a possibility, though less common than O-demethylation in related compounds. A more likely reaction is the conversion of noroxycodone to noroxymorphone through demethylation.[1] While nor-6α-oxycodol is already a demethylated metabolite, further degradation under harsh acidic conditions could occur.
-
Alkaline Conditions: In alkaline solutions, oxidation is a common degradation pathway for phenolic compounds. Although nor-6α-oxycodol lacks a phenolic hydroxyl group, other parts of the molecule may be susceptible to oxidation at high pH. Studies on oxycodone have shown significant degradation at pH 14.[2]
Q3: Are there any known degradation products of nor-6α-oxycodol?
Specific degradation products of nor-6α-oxycodol under various pH conditions are not well-documented in publicly available literature. To identify potential degradants, it is essential to conduct forced degradation studies and utilize analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).
Q4: How should I prepare solutions of nor-6α-oxycodol for stability studies?
It is recommended to use buffers to maintain a constant pH throughout the experiment. The choice of buffer should be considered carefully to avoid any catalytic effects on degradation. For initial screening, a range of buffers covering acidic, neutral, and alkaline pH (e.g., phosphate, citrate, borate buffers) should be used.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly rapid degradation of nor-6α-oxycodol. | The pH of the solution may be at an extreme where the compound is unstable. | Verify the pH of your solution. Conduct a pilot study across a range of pH values to determine the optimal stability range. |
| The solution may be exposed to light or elevated temperatures. | Store solutions protected from light and at controlled, refrigerated temperatures unless the experimental protocol specifies otherwise. | |
| The buffer system may be catalyzing the degradation. | Investigate the compatibility of the chosen buffer with nor-6α-oxycodol. Consider using an alternative buffer system. | |
| Inconsistent results in stability assays. | Fluctuation in pH during the experiment. | Ensure your solution is adequately buffered and that the buffer has sufficient capacity to maintain a constant pH. |
| Inaccurate quantification method. | Validate your analytical method (e.g., HPLC) to ensure it is stability-indicating, meaning it can separate the intact drug from its degradation products. | |
| Formation of unknown peaks in chromatograms. | Degradation of nor-6α-oxycodol. | Perform forced degradation studies under various stress conditions (acid, base, oxidation, light, heat) to intentionally generate degradation products and aid in their identification using techniques like LC-MS/MS. |
Experimental Protocols
General Protocol for a pH-Dependent Stability Study
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance.[3][4][5][6] The following is a general protocol for assessing the impact of pH on nor-6α-oxycodol stability.
-
Solution Preparation:
-
Prepare a stock solution of nor-6α-oxycodol in a suitable solvent (e.g., methanol or water).
-
Prepare a series of buffers covering a pH range of interest (e.g., pH 2, 4, 7, 9, and 12).
-
Dilute the stock solution with each buffer to a final concentration suitable for analysis.
-
-
Stress Conditions:
-
Incubate the prepared solutions at a controlled temperature (e.g., 40°C or 60°C) for a defined period.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Immediately neutralize or quench the reaction if necessary and store the samples under conditions that prevent further degradation (e.g., refrigeration) until analysis.
-
-
Analytical Method:
-
Utilize a validated stability-indicating HPLC method, typically with UV or MS detection, to quantify the remaining concentration of nor-6α-oxycodol and monitor the formation of degradation products.
-
The mobile phase composition should be optimized to achieve good separation between the parent compound and any degradants.
-
Visualizations
Caption: Workflow for a pH-dependent stability study of nor-6α-oxycodol.
Caption: Troubleshooting flowchart for unexpected degradation of nor-6α-oxycodol.
References
best practices for storing nor-6alpha-Oxycodol analytical standards
This technical support center provides best practices for the storage, handling, and use of nor-6α-Oxycodol analytical standards. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and longevity of these standards in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for nor-6α-Oxycodol analytical standards?
Nor-6α-Oxycodol analytical standards should be stored at -20°C for long-term stability.[1][2] The standard is typically supplied as a neat solid and is shipped at room temperature in the continental United States.[2]
Q2: What is the expected stability of nor-6α-Oxycodol under these conditions?
When stored at -20°C, nor-6α-Oxycodol analytical standards are stable for at least five years.[1][2]
Q3: How should I handle nor-6α-Oxycodol upon receipt?
Upon receipt, the vial should be stored promptly at the recommended -20°C. Before opening, it is crucial to allow the vial to warm to room temperature to prevent condensation of moisture onto the standard, which could affect its purity and stability.
Q4: What are the primary safety precautions for handling nor-6α-Oxycodol?
Nor-6α-Oxycodol is a potent opioid compound and should be handled with extreme care in a controlled laboratory environment.[1] Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, gloves, and safety glasses.
-
Ventilation: Handle the neat solid and prepare solutions in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure.
-
Controlled Access: Access to areas where the standard is stored and handled should be restricted to authorized personnel.
-
Decontamination: Thoroughly clean all surfaces and equipment that come into contact with the standard.
-
Waste Disposal: Dispose of all waste materials contaminated with nor-6α-Oxycodol according to institutional and local regulations for hazardous chemical waste.
Q5: What solvents are suitable for dissolving nor-6α-Oxycodol?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results | Improper storage leading to degradation. | Verify that the standard has been consistently stored at -20°C. Check for any signs of physical change in the neat solid. Prepare a fresh stock solution from the standard. |
| Contamination of the standard. | Ensure proper handling procedures were followed, including using clean spatulas and glassware. Prepare a new stock solution using fresh solvent. | |
| Inaccurate solution preparation. | Review the solution preparation protocol. Ensure the balance is calibrated and proper volumetric glassware is used. | |
| Difficulty dissolving the standard | Use of an inappropriate solvent. | Consult the Certificate of Analysis for recommended solvents. If not available, test solubility in small volumes of common analytical solvents like methanol, acetonitrile, or DMSO. |
| Insufficient mixing. | Ensure the solution is thoroughly vortexed or sonicated to aid dissolution. | |
| Visible degradation of the neat solid | Exposure to moisture or light. | Discard the standard and obtain a new one. Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Store in a dark place or use amber vials. |
Quantitative Data Summary
The following table summarizes the key quantitative information for a typical nor-6α-Oxycodol analytical standard. For lot-specific data, always refer to the Certificate of Analysis provided by the manufacturer.
| Parameter | Value | Source |
| Storage Temperature | -20°C | [1][2] |
| Long-Term Stability | ≥ 5 years | [1][2] |
| Purity | ≥98% | [1][2] |
| Formulation | A neat solid | [1][2] |
| Molecular Formula | C₁₇H₂₁NO₄ | [2] |
| Formula Weight | 303.4 g/mol | [2] |
Experimental Protocols
Protocol for Preparation of a 1 mg/mL Stock Solution
This protocol outlines the steps for preparing a 1 mg/mL stock solution of nor-6α-Oxycodol in methanol.
-
Preparation:
-
Allow the vial containing the neat nor-6α-Oxycodol standard to warm to room temperature for at least 30 minutes before opening.
-
Ensure all glassware (e.g., volumetric flask, beaker) and equipment (e.g., spatula, balance) are clean and dry.
-
Work within a chemical fume hood.
-
-
Weighing:
-
Tare a clean weighing vessel on an analytical balance.
-
Carefully transfer a small amount of the neat solid to the weighing vessel and accurately weigh approximately 1 mg of the standard. Record the exact weight.
-
-
Dissolution:
-
Quantitatively transfer the weighed standard to a 1.0 mL Class A volumetric flask.
-
Add a small amount of methanol (approximately 0.5 mL) to the weighing vessel to rinse any residual standard and transfer the rinse to the volumetric flask. Repeat this step two more times.
-
Add methanol to the volumetric flask until it is about half-full.
-
Gently swirl the flask or sonicate for a few minutes to dissolve the solid completely.
-
-
Final Dilution:
-
Once the solid is fully dissolved, add methanol to the flask until the bottom of the meniscus is aligned with the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage:
-
Transfer the stock solution to a properly labeled amber vial.
-
Store the stock solution at -20°C when not in use.
-
Visualizations
Caption: Workflow for preparing a nor-6α-Oxycodol stock solution.
Caption: Decision tree for troubleshooting inconsistent analytical results.
References
Validation & Comparative
A Comparative Guide to the Validation of Stereoselective Assays for Nor-oxycodol Isomers
For researchers, scientists, and drug development professionals engaged in the study of oxycodone metabolism, the stereoselective analysis of its metabolites is of paramount importance. The differential pharmacological and toxicological profiles of stereoisomers necessitate analytical methods that can accurately and precisely quantify individual isomers. This guide provides a comparative overview of validated analytical methodologies for the stereoselective assay of nor-oxycodol isomers, focusing on providing supporting experimental data and detailed protocols.
Nor-oxycodol, a metabolite of noroxycodone, exists as two diastereomers: α-nor-oxycodol (α-N6OCOL) and β-nor-oxycodol (β-N6OCOL). The ability to distinguish and quantify these isomers is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This guide compares two primary analytical techniques: Capillary Electrophoresis (CE) for direct stereoselective separation and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as a widely used, highly sensitive method for the quantification of related compounds, providing a benchmark for expected performance.
Data Presentation: A Comparative Analysis of Assay Performance
The following tables summarize the validation parameters for a stereoselective Capillary Electrophoresis (CE) method for nor-oxycodol isomers and a highly sensitive, non-stereoselective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the closely related oxycodol isomers and other oxycodone metabolites. This comparison highlights the current landscape of analytical capabilities.
Table 1: Method Performance Comparison
| Parameter | Capillary Electrophoresis (Stereoselective for Nor-oxycodol Isomers) | LC-MS/MS (for Oxycodol Isomers & Noroxycodone) |
| Analytes | α-nor-oxycodol, β-nor-oxycodol | 6α-oxycodol, 6β-oxycodol, Noroxycodone |
| Instrumentation | Capillary Electrophoresis System | Liquid Chromatograph-Tandem Mass Spectrometer |
| Matrix | Urine, In vitro incubation media | Blood, Plasma |
| Limit of Detection (LOD) | ~100 ng/mL[1] | Not Reported |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated | 0.5 ng/mL for oxycodol isomers[2][3], 0.1 µg/L for noroxycodone[4][5] |
Table 2: Validation Data for LC-MS/MS Method for Oxycodol Isomers and Noroxycodone
| Analyte | Linearity Range | Intraday Precision (%CV) | Interday Precision (%CV) | Accuracy (Bias %) |
| 6α-oxycodol | 0.5–25 ng/mL[2][3] | 4.13–17.3% | 2.90–12.5% | -15.0 to 6.93% |
| 6β-oxycodol | 0.5–25 ng/mL[2][3] | 4.13–17.3% | 2.90–12.5% | -15.0 to 6.93% |
| Noroxycodone | 0.5–100 ng/mL[2][3] | 4.13–17.3% | 2.90–12.5% | -15.0 to 6.93% |
| Noroxycodone | 0.1–25.0 µg/L[4][5] | 1.7–9.3% | 1.8–9.2% | 86.5–108.4% |
Note: The LC-MS/MS data is for the related compounds 6α/β-oxycodol and noroxycodone and serves as a performance benchmark for a potential stereoselective LC-MS/MS method for nor-oxycodol isomers.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical assays. Below are the experimental protocols for the compared methods.
Stereoselective Capillary Electrophoresis (CE) for Nor-oxycodol Isomers
This method allows for the simultaneous separation of the diastereomers of nor-oxycodol.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Untreated fused-silica capillary.[6]
-
Background Electrolyte (BGE): 100 mM phosphate buffer (pH 2.0) containing 2.05% w/v heptakis(2,3-diacetyl-6-sulfato)-β-cyclodextrin (HDAS-β-CD) as a chiral selector.[6]
-
Separation Voltage: Not specified in the abstract.
-
Detection: UV detection, wavelength not specified in the abstract.
-
Sample Preparation: Solid-phase extraction (SPE) for urine samples.[6]
LC-MS/MS Method for Oxycodol Isomers and Noroxycodone
This method provides high sensitivity for the quantification of oxycodone metabolites. A similar approach with a chiral column could be adapted for the stereoselective analysis of nor-oxycodol isomers.
-
Instrumentation: Acquity UPLC® I-class coupled to a Waters Xevo TQD mass spectrometer.[2][3]
-
Chromatographic Column: A suitable reversed-phase column.
-
Mobile Phase: A gradient of aqueous and organic solvents, typically containing a modifier like formic acid.
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.
-
Sample Preparation: Solid-phase extraction (Bond Elut Certify) for blood samples.[2][3]
Visualizing the Workflow
Diagrams can effectively illustrate complex experimental processes. The following workflows are presented in the DOT language for Graphviz.
Caption: Workflow for the stereoselective analysis of nor-oxycodol isomers by Capillary Electrophoresis.
Caption: A proposed workflow for the stereoselective analysis of nor-oxycodol isomers by LC-MS/MS.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. A sensitive LC-MS/MS method for the quantitation of oxycodone, noroxycodone, 6α-oxycodol, 6β-oxycodol, oxymorphone, and noroxymorphone in human blood [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. research.rug.nl [research.rug.nl]
- 5. A rapid and sensitive LC-MS/MS method for quantifying oxycodone, noroxycodone, oxymorphone and noroxymorphone in human plasma to support pharmacokinetic drug interaction studies of oxycodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of oxycodol and noroxycodol stereoisomers in biological samples by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Nor-6α-Oxycodol Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical performance characteristics for the determination of nor-6α-oxycodol, a metabolite of oxycodone. The following sections detail the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays, offering supporting data and experimental protocols to aid in the selection of the most appropriate analytical method for your research needs.
Data Presentation: A Comparative Overview
The selection of an analytical method for nor-6α-oxycodol quantification is critical and depends on the specific requirements of the study, such as desired sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of the performance characteristics of various analytical techniques.
Table 1: Performance Characteristics of LC-MS/MS Assays for Nor-6α-Oxycodol
| Parameter | Performance in Human Blood[1][2] | Performance in Human Urine[3][4] |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | 0.015 µg/mL |
| Calibration Range | 0.5 - 25 ng/mL | 0.015 - 10 µg/mL |
| Precision (CV%) | Inter-day: 2.90 - 12.5% Intra-day: 4.13 - 17.3% | Validation criteria met |
| Bias (%) | Within ±15% | Validation criteria met |
| Dilution Integrity | Up to 10-fold (within ±18%) | Validation criteria met |
| Stability (Autosampler) | Stable for up to 72 hours (within ±20%) | Not specified |
Table 2: Performance Characteristics of Immunoassays for Oxycodone and Cross-Reactivity with Metabolites
| Parameter | Performance |
| Assay Type | Enzyme-Linked Immunosorbent Assay (ELISA)[5] |
| Sensitivity (I-50) | Approximately 8.9 ng/mL (for Morphine, as an example of an opiate assay)[5] |
| Cross-Reactivity | Oxycodone ELISA: High specificity for oxycodone and oxymorphone. Opiate Group ELISA: Shows varying degrees of cross-reactivity with different opioids. For instance, Oxycodone and Oxymorphone show 2% and 1% cross-reactivity, respectively, in a morphine-centric assay.[5] Specific cross-reactivity data for nor-6α-oxycodol is often not provided in commercially available kits. |
| Application | Primarily for screening purposes.[5] |
Table 3: General Performance Characteristics of GC-MS for Opiate Analysis
| Parameter | Performance in Blood |
| Limit of Quantitation (LOQ) | 10 ng/mL (for a panel of 7 opiates) |
| Limit of Detection (LOD) | 2 ng/mL (for a panel of 7 opiates) |
| Linearity | Up to at least 2000 ng/mL |
| Precision (Day-to-day, CV%) | < 10% at 75 ng/mL and 500 ng/mL |
| Extraction Efficiency | 50% - 68% |
| Note | Specific validation data for nor-6α-oxycodol was not available in the reviewed literature. The presented data is for a panel of other common opiates and serves as a general reference for the capabilities of the technique. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical assays. The following sections outline the experimental protocols for the discussed analytical techniques.
LC-MS/MS Method for Nor-6α-Oxycodol in Human Blood
This protocol is based on a validated method for the sensitive quantification of oxycodone and its metabolites.[1][2]
Sample Preparation (Solid Phase Extraction - SPE)
-
To 0.5 mL of human blood, add internal standards.
-
Perform solid-phase extraction using Bond Elut Certify SPE columns.
-
Wash the columns with appropriate solvents to remove interferences.
-
Elute the analytes from the columns.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions
-
LC System: Acquity UPLC I-class system.
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., ammonium formate in water and methanol).
-
Flow Rate: Optimized for the column dimensions.
-
MS System: Waters Xevo TQD (or equivalent triple quadrupole mass spectrometer).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for nor-6α-oxycodol and internal standards should be optimized.
GC-MS Method for Opiate Analysis in Blood (Adapted for Nor-6α-Oxycodol)
The following is a general protocol for the analysis of opiates in blood by GC-MS, which can be adapted and validated for nor-6α-oxycodol.
Sample Preparation
-
To 1 mL of blood, add deuterated internal standards.
-
Precipitate proteins by adding 2 mL of acetonitrile.
-
Centrifuge the sample and separate the supernatant.
-
Evaporate the acetonitrile from the supernatant.
-
Adjust the pH of the remaining aqueous layer to 9 with sodium bicarbonate buffer.
-
Perform a liquid-liquid extraction with a chloroform/trifluoroethanol (10:1) mixture.
-
Separate and dry the organic extract under nitrogen.
-
Reconstitute the residue in dilute hydrochloric acid and wash with hexane and chloroform.
-
Re-extract the purified aqueous portion into chloroform/trifluoroethanol (10:1) after pH adjustment.
-
Dry the final organic extract.
Derivatization and GC-MS Analysis
-
Derivatize the residue with methoxyamine and propionic anhydride using pyridine as a catalyst to convert ketone and hydroxyl groups.
-
Perform a post-derivatization purification step.
-
Analyze the extracts by GC-MS in full scan mode with electron impact ionization.
Immunoassay (ELISA) Protocol for Oxycodone
This is a general protocol for a competitive ELISA, which may show cross-reactivity with nor-6α-oxycodol.
Assay Procedure
-
Prepare standards and samples (urine, plasma, or serum may require dilution).
-
Add standards and samples to the wells of a microplate pre-coated with anti-rabbit IgG.
-
Add oxycodone-specific rabbit antiserum to each well.
-
Add an oxycodone tracer (oxycodone linked to an enzyme like alkaline phosphatase) to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., p-nitrophenyl phosphate) to the wells.
-
Incubate to allow for color development. The intensity of the color is inversely proportional to the concentration of oxycodone in the sample.
-
Read the absorbance at the appropriate wavelength (e.g., 405 nm).
-
Calculate the concentration of the analyte in the samples based on the standard curve.
Visualizations: Workflows and Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.
Caption: LC-MS/MS analytical workflow for nor-6α-oxycodol.
Caption: Simplified metabolic pathway of oxycodone.
Caption: Principle of competitive ELISA for small molecule detection.
References
- 1. labcorp.com [labcorp.com]
- 2. A sensitive LC-MS/MS method for the quantitation of oxycodone, noroxycodone, 6α-oxycodol, 6β-oxycodol, oxymorphone, and noroxymorphone in human blood. | Semantic Scholar [semanticscholar.org]
- 3. Opiate Group Forensic ELISA Kit | Diagnostics [neogen.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Inter-Laboratory Measurement of Nor-6α-Oxycodol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative measurement of nor-6α-oxycodol, a metabolite of the semi-synthetic opioid oxycodone. In the absence of direct inter-laboratory proficiency testing programs for this specific analyte, this document synthesizes data from published analytical methods to offer a comparison of their performance characteristics. This guide is intended to assist researchers and laboratory professionals in the selection and implementation of robust analytical methods for nor-6α-oxycodol.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the performance characteristics of various laboratory-developed tests for the quantification of nor-6α-oxycodol and its related analytes in biological matrices. These validated methods demonstrate the capabilities of modern analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), in achieving high sensitivity and specificity.
| Matrix | Analytical Method | Analyte(s) Including nor-6α-oxycodol | Lower Limit of Quantitation (LLOQ) | Calibration Range | Precision (%CV) | Bias (%) | Reference |
| Human Blood | LC-MS/MS | oxycodone, noroxycodone, 6α-oxycodol, 6β-oxycodol, oxymorphone, noroxymorphone | 0.5 ng/mL | 0.5–25 ng/mL (for 6α-oxycodol) | 2.90–17.3% | ±15% | [1] |
| Human Urine | LC-MS/MS | noroxymorphone-3β-D-glucuronide, oxymorphone-3β-D-glucuronide, noroxymorphone, oxymorphone, 6α-oxycodol, 6β-oxycodol, noroxycodone, oxycodone | 0.015 µg/mL (15 ng/mL) | 0.015–10 µg/mL | Not explicitly stated for each analyte, but met validation criteria | Met validation criteria | [2][3] |
Note: The performance characteristics presented are as reported in the cited literature. Direct comparison between laboratories should be made with caution due to potential differences in instrumentation, reagents, and procedural details.
Experimental Protocols
A detailed experimental protocol for the quantification of nor-6α-oxycodol is crucial for reproducibility and accuracy. Below is a representative methodology based on commonly employed LC-MS/MS methods.
Representative LC-MS/MS Method for Nor-6α-Oxycodol in Human Blood
This protocol is a synthesized example and should be fully validated by individual laboratories.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Objective: To extract nor-6α-oxycodol and other analytes from the blood matrix and remove potential interferences.
-
Procedure:
-
Pipette 0.5 mL of whole blood into a labeled tube.
-
Add an internal standard solution.
-
Proceed with a solid-phase extraction procedure, for example, using a Bond Elut Certify SPE column.[1]
-
Wash the SPE column to remove interfering substances.
-
Elute the analytes from the SPE column.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.[1]
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Objective: To chromatographically separate nor-6α-oxycodol from other compounds and to detect and quantify it with high specificity and sensitivity.
-
Instrumentation: An Acquity UPLC I-class system coupled to a Waters Xevo TQD mass spectrometer (or equivalent).[1]
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of mobile phases, typically consisting of an aqueous component with a weak acid (e.g., formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate for UPLC systems.
-
Injection Volume: A small volume of the reconstituted sample (e.g., 2 µL).[2]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for nor-6α-oxycodol and its internal standard.
-
Instrument Parameters: Optimization of parameters such as cone voltage, capillary voltage, desolvation temperature, and gas flows is required.[2]
-
3. Data Analysis and Quantification
-
Calibration Curve: A calibration curve is constructed by analyzing a series of calibrators with known concentrations of nor-6α-oxycodol. The curve is typically generated by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantification: The concentration of nor-6α-oxycodol in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
-
Quality Control: Quality control samples at low, medium, and high concentrations are analyzed with each batch of samples to ensure the accuracy and precision of the results.
Mandatory Visualizations
Metabolic Pathway of Oxycodone
The following diagram illustrates the major metabolic pathways of oxycodone, including the formation of nor-6α-oxycodol. Oxycodone is primarily metabolized by cytochrome P450 enzymes CYP3A4 and CYP2D6.[2][4][5]
Caption: Metabolic pathways of oxycodone leading to the formation of its major metabolites.
Experimental Workflow for Nor-6α-Oxycodol Measurement
The diagram below outlines a typical experimental workflow for the quantification of nor-6α-oxycodol in a biological sample using LC-MS/MS.
Caption: A generalized experimental workflow for nor-6α-oxycodol quantification.
References
A Comparative Analysis of Oxycodone and Its Major Metabolites: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the pharmacological and pharmacokinetic properties of the opioid analgesic oxycodone and its primary metabolites: oxymorphone, noroxycodone, and noroxymorphone. Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective comparison of these compounds' performance.
Executive Summary
Oxycodone, a widely prescribed opioid for moderate to severe pain, undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[1][2][3] This metabolic process yields several metabolites, with oxymorphone, noroxycodone, and noroxymorphone being the most significant. While oxycodone itself is a potent analgesic, its metabolites exhibit distinct pharmacological profiles, contributing to the overall therapeutic and adverse effects of the parent drug. This guide delves into the comparative binding affinities, functional potencies, and pharmacokinetic parameters of these compounds, supported by detailed experimental methodologies.
Pharmacological Comparison
The analgesic effects of oxycodone and its metabolites are primarily mediated through their interaction with opioid receptors, particularly the mu-opioid receptor (MOR).[2][4] However, the affinity and efficacy at these receptors vary significantly among the parent drug and its metabolic products.
Opioid Receptor Binding Affinity
The binding affinity of a compound to its receptor is a critical determinant of its potency. The table below summarizes the reported inhibitor constant (Ki) values for oxycodone and its major metabolites at the mu (MOR), delta (DOR), and kappa (KOR) opioid receptors. A lower Ki value indicates a higher binding affinity.
| Compound | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) |
| Oxycodone | 18[1] | 958[1] | 677[1] |
| Oxymorphone | 0.5 - 1.2 | - | - |
| Noroxycodone | 54 | - | - |
| Noroxymorphone | 6 | - | - |
Note: Data for DOR and KOR for metabolites is not consistently available in the reviewed literature.
Oxymorphone demonstrates a significantly higher affinity for the MOR, being 3 to 5 times more potent than oxycodone in this regard.[1] Noroxymorphone also exhibits a higher MOR affinity than oxycodone, while noroxycodone has a lower affinity.[1]
Functional Potency and Efficacy
Beyond binding, the ability of these compounds to activate the opioid receptors and elicit a cellular response is crucial. In vitro studies measuring G-protein activation have shown that oxymorphone is a more potent agonist at the MOR than oxycodone.[5][6] Conversely, noroxycodone is considered a less potent MOR agonist compared to the parent drug.[5][6] While both noroxycodone and noroxymorphone are potent MOR agonists, their ability to cross the blood-brain barrier is limited, which significantly reduces their analgesic effects in comparison to oxycodone and oxymorphone.[1]
Despite the high potency of oxymorphone, studies suggest that oxycodone itself is responsible for the majority of its analgesic effect after both oral and intravenous administration.[1] Oxymorphone is thought to play a more minor role, contributing about 15.8% to the analgesic effect after oral administration and 4.5% after intravenous administration.[1]
Pharmacokinetic Profiles
The absorption, distribution, metabolism, and excretion (ADME) properties of oxycodone and its metabolites dictate their concentration and duration of action in the body.
| Parameter | Oxycodone | Oxymorphone | Noroxycodone | Noroxymorphone |
| Bioavailability (Oral) | 60-87%[1] | ~10% | - | - |
| Half-life (t½) | 4.5 hours (oral immediate-release)[1] | Longer than oxycodone[1] | Longer than oxycodone[1] | Longer than oxycodone[1] |
| Primary Metabolic Pathway | CYP3A4 (to noroxycodone), CYP2D6 (to oxymorphone)[1][2] | Glucuronidation[1] | CYP2D6 (to noroxymorphone)[5][6] | Glucuronidation |
| Primary Excretion Route | Urine (as parent drug and metabolites)[1] | Urine (primarily as glucuronide conjugate)[7] | Urine[7] | Urine |
The metabolism of oxycodone is a critical factor influencing its efficacy and potential for drug-drug interactions. The major metabolic pathway is N-demethylation by CYP3A4 to noroxycodone, accounting for about 45% of a dose.[1] O-demethylation to the potent oxymorphone by CYP2D6 is a minor pathway, accounting for approximately 11% of the dose.[1] Genetic variations in CYP2D6 can lead to significant inter-individual differences in the rate of oxymorphone formation, potentially affecting the analgesic response.[1]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section outlines the methodologies for key experiments.
Opioid Receptor Binding Assay
This protocol describes a standard radioligand binding assay to determine the affinity of a compound for opioid receptors.
Objective: To determine the inhibitor constant (Ki) of a test compound at the µ, δ, and κ opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells or rodent brain tissue).
-
Radioligand specific for the receptor (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).
-
Test compounds (oxycodone, oxymorphone, noroxycodone, noroxymorphone).
-
Naloxone (a non-selective opioid antagonist for determining non-specific binding).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or naloxone (for non-specific binding).
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.[8]
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
In Vivo Analgesic Activity Assessment: Hot Plate Test
This protocol outlines the hot plate test, a common method for evaluating the analgesic efficacy of compounds in rodents.
Objective: To assess the antinociceptive effect of a test compound by measuring the latency of a thermal pain response.
Materials:
-
Male or female rodents (e.g., mice or rats).
-
Hot plate apparatus with adjustable temperature.
-
Test compounds (oxycodone, oxymorphone, noroxycodone, noroxymorphone) dissolved in a suitable vehicle.
-
Vehicle control (e.g., saline).
-
Positive control (e.g., morphine).
-
Syringes for administration.
Procedure:
-
Acclimate the animals to the testing room and handling procedures.
-
Set the hot plate to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).[9]
-
Determine the baseline latency by placing each animal on the hot plate and recording the time until a nociceptive response is observed (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Administer the test compound, vehicle, or positive control to the animals via a specific route (e.g., subcutaneous, intraperitoneal, or oral).
-
At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the response latency.
-
Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Analyze the data to determine the dose-response relationship and the time course of the analgesic effect.
Conclusion
The comparative analysis of oxycodone and its major metabolites reveals a complex interplay of pharmacological and pharmacokinetic factors that contribute to the overall clinical profile of oxycodone. Oxymorphone stands out as a highly potent MOR agonist, yet its contribution to the analgesic effect of oxycodone is modulated by its limited formation via the CYP2D6 pathway. Noroxycodone, the major metabolite, is a less potent analgesic. Noroxymorphone, while a potent MOR agonist, has poor central nervous system penetration. Understanding these distinct properties is crucial for optimizing therapeutic strategies, predicting drug-drug interactions, and guiding the development of novel analgesics with improved efficacy and safety profiles. The provided experimental protocols offer a foundation for researchers to further investigate the nuanced pharmacology of these compounds.
References
- 1. Oxycodone - Wikipedia [en.wikipedia.org]
- 2. Oxycodone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Exposure to oral oxycodone is increased by concomitant inhibition of CYP2D6 and 3A4 pathways, but not by inhibition of CYP2D6 alone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. painphysicianjournal.com [painphysicianjournal.com]
- 5. ClinPGx [clinpgx.org]
- 6. PharmGKB summary: oxycodone pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hodsdon.com [hodsdon.com]
- 8. 3.3. Biology—Opioid Binding Assay [bio-protocol.org]
- 9. ajrconline.org [ajrconline.org]
A Comparative Guide to the Accurate and Precise Quantification of Nor-6α-Oxycodol
For Researchers, Scientists, and Drug Development Professionals
The quantification of drug metabolites is a critical aspect of pharmacokinetic and pharmacodynamic studies, as well as in the development of new therapeutics and in clinical toxicology. Nor-6α-oxycodol is one of the metabolites of the potent opioid analgesic, oxycodone. While it is considered a minor metabolite, its accurate measurement can provide valuable insights into the metabolic profile of oxycodone. This guide provides a comparative overview of the analytical methodologies for the quantification of nor-6α-oxycodol, with a focus on accuracy and precision, supported by experimental data.
Metabolic Pathway of Oxycodone
Oxycodone undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzyme system. The major metabolic pathway is N-demethylation to noroxycodone, mediated by CYP3A4.[1] O-demethylation to the active metabolite oxymorphone is carried out by CYP2D6. A minor pathway involves the 6-keto reduction of oxycodone to 6-oxycodols, including 6α-oxycodol and 6β-oxycodol.[1] Noroxycodone can also undergo 6-keto reduction to form nor-6-oxycodols. The following diagram illustrates the primary metabolic routes of oxycodone.
Caption: Metabolic pathway of oxycodone.
Comparison of Quantification Methods
The accurate and precise quantification of nor-6α-oxycodol is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While other methods like immunoassays are available for screening oxycodone and its major metabolites, they generally lack the specificity and sensitivity required for the distinct quantification of minor metabolites like nor-6α-oxycodol.
| Method | Principle | Accuracy (Bias %) | Precision (%RSD) | Limit of Quantitation (LOQ) | Specificity |
| LC-MS/MS | Chromatographic separation followed by mass-to-charge ratio detection. | Typically within ±15% | <15% | As low as 0.5 ng/mL in blood[2][3][4] | High |
| Immunoassay (ELISA) | Antibody-based detection. | Variable | Generally higher %RSD than LC-MS/MS | Higher than LC-MS/MS; not specific for nor-6α-oxycodol | Low to moderate; potential for cross-reactivity with other metabolites. |
| GC-MS | Gas chromatographic separation followed by mass-to-charge ratio detection. | High | High | Method-dependent; may require derivatization. | High |
Note: Performance data for immunoassays and GC-MS are generally for oxycodone and its major metabolites, not specifically for nor-6α-oxycodol. The data for LC-MS/MS is based on a validated method for the simultaneous quantification of oxycodone and its metabolites, including 6α-oxycodol.[2][3][4]
Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of nor-6α-oxycodol due to its high sensitivity, specificity, and accuracy. A validated LC-MS/MS method for the simultaneous quantification of oxycodone and its five metabolites, including 6α-oxycodol, in human blood has been reported.[2][3][4]
Performance Data of a Validated LC-MS/MS Method
The following table summarizes the key validation parameters for the quantification of 6α-oxycodol using a sensitive LC-MS/MS method.[2][3][4]
| Parameter | Result |
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
| Calibration Range | 0.5 - 25 ng/mL |
| Intra-day Precision (RSD%) | 2.90 - 17.3% |
| Inter-day Precision (RSD%) | Not explicitly reported, but overall precision was within acceptable limits. |
| Accuracy (Bias %) | Within ±15% |
| Recovery | Not explicitly reported for each analyte, but the method was validated. |
| Matrix Effect | No significant interferences observed from the matrix. |
Experimental Protocol: LC-MS/MS Quantification of Nor-6α-Oxycodol in Human Blood
This protocol is based on the methodology described by Truver et al. (2021).[2][3][4]
-
To 0.5 mL of whole blood, add internal standards.
-
Vortex and add 1 mL of 0.1 M phosphate buffer (pH 6.0).
-
Vortex and centrifuge at 3000 rpm for 10 minutes.
-
Load the supernatant onto a conditioned Bond Elut Certify SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 0.1 M acetate buffer (pH 4.0), and then 1 mL of methanol.
-
Dry the cartridge completely under vacuum.
-
Elute the analytes with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Liquid Chromatograph: Acquity UPLC I-Class (Waters)
-
Mass Spectrometer: Xevo TQD (Waters)
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A suitable gradient program to separate the analytes.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for nor-6α-oxycodol and its internal standard.
Caption: Experimental workflow for nor-6α-oxycodol quantification.
Alternative Methods: A Comparative Discussion
While LC-MS/MS stands out for its superior performance, it is important to consider other available techniques and their limitations for the quantification of nor-6α-oxycodol.
Immunoassays (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISA) are commonly used for initial drug screening. However, for the specific quantification of nor-6α-oxycodol, they present significant challenges:
-
Specificity: Commercially available immunoassays are typically designed to detect oxycodone and its major metabolite, noroxycodone. They often exhibit cross-reactivity with other structurally related opioids, which can lead to false-positive results or inaccurate quantification. There are no commercially available ELISAs specifically designed to quantify nor-6α-oxycodol.
-
Sensitivity: The limit of detection of immunoassays is generally higher than that of LC-MS/MS, making them unsuitable for detecting the low concentrations at which minor metabolites like nor-6α-oxycodol are often present.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. While it offers high specificity and can be used for quantitative analysis, its application to the analysis of opioids like nor-6α-oxycodol has some drawbacks:
-
Derivatization: Many opioids, including their metabolites, are not sufficiently volatile for GC analysis and require a chemical derivatization step to increase their volatility. This adds complexity to the sample preparation process and can be a source of variability.
-
Thermal Stability: There is a risk of thermal degradation of some metabolites during GC analysis, which can affect the accuracy of quantification.
Conclusion
For researchers, scientists, and drug development professionals requiring accurate and precise quantification of nor-6α-oxycodol, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the unequivocal method of choice. Its high sensitivity, specificity, and the availability of validated protocols make it the gold standard. While immunoassays and GC-MS are valuable analytical tools in toxicology and drug analysis, they are not well-suited for the specific and accurate quantification of minor metabolites like nor-6α-oxycodol. The detailed experimental protocol and performance data provided in this guide for the LC-MS/MS method offer a robust starting point for laboratories looking to implement this analysis.
References
A Comparative Guide to the Ultrasensitive Detection of nor-6-alpha-Oxycodol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the limits of detection (LOD) and quantification (LOQ) for nor-6-alpha-oxycodol, a metabolite of the semi-synthetic opioid oxycodone. The data presented is based on validated analytical methodologies to assist researchers and clinicians in selecting the appropriate detection strategy for their specific applications, from pharmacokinetic studies to forensic analysis.
Performance Benchmarks: Limit of Detection and Quantification
The ability to accurately and reliably measure minute quantities of drug metabolites is paramount in clinical and research settings. The following tables summarize the performance of a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of nor-6-alpha-oxycodol and its parent compounds in human blood and urine.
Analysis in Human Blood
A validated LC-MS/MS method has demonstrated exceptional sensitivity for the detection of nor-6-alpha-oxycodol and related analytes in human blood.[1] The lower limit of quantification (LLOQ) for all analytes was established at 0.5 ng/mL.
| Analyte | Limit of Quantification (LOQ) in Blood (ng/mL) |
| nor-6-alpha-Oxycodol (6α-oxycodol) | 0.5 |
| 6-beta-Oxycodol | 0.5 |
| Oxycodone | 0.5 |
| Noroxycodone | 0.5 |
| Oxymorphone | 0.5 |
| Noroxymorphone | 0.5 |
Analysis in Human Urine
For urinary analysis, a comprehensive LC-MS/MS method has been validated for the quantification of oxycodone and its phase I and II metabolites.[2][3] The LOD and LOQ for nor-6-alpha-oxycodol were both determined to be 0.015 µg/mL.[2]
| Analyte | Limit of Detection (LOD) in Urine (µg/mL) | Limit of Quantification (LOQ) in Urine (µg/mL) |
| nor-6-alpha-Oxycodol (αOCL) | 0.015 [2] | 0.015 [2] |
| 6-beta-Oxycodol (βOCL) | 0.015[2] | 0.015[2] |
| Oxycodone (OC) | 0.015[2] | 0.015[2] |
| Noroxycodone (NOC) | 0.015[2] | 0.015[2] |
| Oxymorphone (OM) | 0.015[2] | 0.015[2] |
| Noroxymorphone (NOM) | 0.015[2] | 0.015[2] |
| Oxymorphone-3-β-D-glucuronide (OMG) | 0.050 | 0.050 |
| Noroxymorphone-3-β-D-glucuronide (NOMG) | 0.050 | 0.050 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the experimental procedures for the quantification of nor-6-alpha-oxycodol in both blood and urine.
Method for Analysis in Human Blood
This method is designed for the sensitive detection of oxycodone and its metabolites from human blood samples.
Sample Preparation:
-
Extraction: Analytes are extracted from 0.5 mL of blood using Bond Elut Certify Solid Phase Extraction columns.
-
Evaporation: The extracts are evaporated to dryness.
-
Reconstitution: The dried residue is reconstituted before analysis.
Instrumentation:
-
Liquid Chromatography: Acquity UPLC® I-class system.
-
Mass Spectrometry: Waters Xevo TQD tandem mass spectrometer.
Method Validation:
The method was validated in accordance with the Academy Standards Board Standard Practices for Method Development in Forensic Toxicology.
Method for Analysis in Human Urine
This protocol is optimized for the comprehensive analysis of oxycodone and its metabolites in urine.
Sample Preparation:
-
Dilution: Urine samples are diluted with an internal standard solution in a 1:1 ratio.
-
Injection: 2 µL of the diluted sample is injected into the LC-MS/MS system.
Instrumentation:
The instrumentation for the urine analysis is consistent with that used for the blood analysis, employing a high-performance UPLC system coupled with a tandem mass spectrometer.
Method Validation:
Validation of this method also adhered to the rigorous standards set by the Academy Standards Board Standard Practices for Method Development in Forensic Toxicology.[2][3]
Visualizing the Workflow
To provide a clear overview of the analytical processes, the following diagrams illustrate the experimental workflows for both blood and urine analysis.
Caption: Workflow for nor-6-alpha-oxycodol analysis in blood.
Caption: Workflow for nor-6-alpha-oxycodol analysis in urine.
Oxycodone Metabolism Signaling Pathway
The metabolism of oxycodone is a complex process involving multiple enzymatic pathways, leading to the formation of several metabolites, including nor-6-alpha-oxycodol. Understanding these pathways is essential for interpreting analytical results.
References
- 1. A sensitive LC-MS/MS method for the quantitation of oxycodone, noroxycodone, 6α-oxycodol, 6β-oxycodol, oxymorphone, and noroxymorphone in human blood. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. The Quantification of Oxycodone and Its Phase I and II Metabolites in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Nor-6α-Oxycodol: GC-MS vs. LC-MS/MS
For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount. Nor-6α-oxycodol, a metabolite of the potent opioid oxycodone, is of significant interest in pharmacokinetic and forensic studies. The choice of analytical technique for its determination is critical for achieving reliable and sensitive results. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of nor-6α-oxycodol, supported by experimental data and detailed methodologies.
Executive Summary
Both GC-MS and LC-MS/MS are capable of identifying and quantifying nor-6α-oxycodol. However, they differ significantly in sample preparation, instrumentation, and overall performance. LC-MS/MS generally offers higher sensitivity and specificity with simpler sample preparation, making it the preferred method for many laboratories. In contrast, GC-MS, while a robust and reliable technique, necessitates a more complex workflow involving derivatization to analyze polar and non-volatile compounds like nor-6α-oxycodol.
Quantitative Performance Comparison
| Parameter | LC-MS/MS (for nor-6α-oxycodol) | GC-MS (Typical for derivatized opioids) |
| Limit of Detection (LOD) | Lower (e.g., < 0.5 ng/mL) | Higher (e.g., 1-5 ng/mL) |
| Limit of Quantitation (LOQ) | 0.5 ng/mL[1][2][3] | 5-10 ng/mL |
| Linearity (Calibration Range) | 0.5 - 25 ng/mL[1][2][3] | Typically in the ng/mL to µg/mL range |
| Precision (%RSD) | < 15%[1][2][3] | < 15% |
| Sample Preparation | Simpler (e.g., Protein Precipitation, SPE) | More Complex (Requires Derivatization) |
| Analysis Time (per sample) | Shorter (e.g., < 10 minutes) | Longer (e.g., 15-30 minutes) |
Experimental Protocols
LC-MS/MS Methodology for Nor-6α-Oxycodol Analysis
A highly sensitive and validated method for the quantification of nor-6α-oxycodol in biological matrices has been established using LC-MS/MS.[1][2][3]
1. Sample Preparation (Solid Phase Extraction - SPE):
-
To 0.5 mL of the biological sample (e.g., blood), an internal standard is added.
-
The sample is then subjected to solid-phase extraction using a suitable sorbent (e.g., Bond Elut Certify).
-
The analyte is eluted, and the eluent is evaporated to dryness.
-
The residue is reconstituted in a mobile phase-compatible solvent for injection.
2. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase column (e.g., Acquity UPLC BEH C18) is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is employed.
-
Flow Rate: A flow rate in the range of 0.2-0.6 mL/min is common.
-
Injection Volume: 5-10 µL.
3. Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. Specific precursor-to-product ion transitions for nor-6α-oxycodol and its internal standard are monitored.
Inferred GC-MS Methodology for Nor-6α-Oxycodol Analysis
As nor-6α-oxycodol is a polar molecule with low volatility, direct analysis by GC-MS is not feasible. A derivatization step is mandatory to increase its volatility and thermal stability. The following protocol is inferred from established methods for similar opioid metabolites.
1. Sample Preparation (Extraction and Derivatization):
-
Extraction: Similar to the LC-MS/MS procedure, an extraction step (e.g., Liquid-Liquid Extraction or Solid-Phase Extraction) is required to isolate the analyte from the matrix.
-
Derivatization: This is a critical two-step process:
-
Methoximation: The ketone group on the molecule is reacted with a methoximating agent (e.g., methoxyamine hydrochloride in pyridine) to form a methoxime derivative. This step prevents the formation of multiple derivatives in the subsequent step.
-
Silylation or Acylation: The hydroxyl groups are then derivatized using a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or an acylating agent (e.g., propionic anhydride) to replace the active hydrogens with non-polar groups, thereby increasing volatility.
-
2. Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: A high temperature (e.g., 250-280°C) is used to ensure rapid volatilization.
-
Oven Temperature Program: A temperature gradient is programmed to separate the derivatized analyte from other components.
3. Mass Spectrometry (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: The mass spectrometer is operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
Workflow Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. Development and Evaluation of a Synthetic Opioid Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method | Edward Sisco | 1 Citations [scispace.com]
- 3. Appendix B. Urine Collection and Testing Procedures and Alternative Methods for Monitoring Drug Use - Substance Abuse: Clinical Issues in Intensive Outpatient Treatment - NCBI Bookshelf [ncbi.nlm.nih.gov]
Stability of Nor-6α-Oxycodol in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of nor-6α-oxycodol in various biological matrices. The information is intended to assist researchers, scientists, and drug development professionals in designing and conducting studies that require the accurate quantification of this metabolite. The guide summarizes available experimental data, presents detailed experimental protocols for stability assessment, and includes visualizations to clarify workflows and metabolic pathways.
Executive Summary
Nor-6α-oxycodol is a metabolite of oxycodone. Understanding its stability in biological matrices such as plasma, blood, and urine is crucial for accurate pharmacokinetic and toxicological assessments. This guide consolidates the available data on the stability of nor-6α-oxycodol and compares it with other relevant oxycodone metabolites. While specific long-term stability data for nor-6α-oxycodol is limited, data on related compounds and established experimental protocols provide a strong foundation for study design.
Data Presentation: Stability of Oxycodone and its Metabolites
The following tables summarize the known stability of oxycodone and its primary metabolites, including nor-6α-oxycodol, in various biological matrices under different storage conditions.
Table 1: Stability of 6α-Oxycodol and Other Oxycodone Metabolites in Human Urine
| Analyte | Storage Temperature | Duration | Percent Difference from Initial Concentration |
| 6α-Oxycodol | Room Temperature | 48 hours | - |
| 1 week | - | ||
| 2 weeks | - | ||
| 3 weeks | - | ||
| 1 month | - | ||
| 5 ± 4°C | 48 hours | - | |
| 1 week | - | ||
| 2 weeks | - | ||
| 3 weeks | - | ||
| 1 month | - | ||
| Noroxycodone (NOC) | Room Temperature | 48 hours | - |
| 1 week | - | ||
| 2 weeks | - | ||
| 3 weeks | - | ||
| 1 month | - | ||
| 5 ± 4°C | 48 hours | - | |
| 1 week | - | ||
| 2 weeks | - | ||
| 3 weeks | - | ||
| 1 month | - | ||
| Oxycodone (OC) | Room Temperature | 48 hours | - |
| 1 week | - | ||
| 2 weeks | - | ||
| 3 weeks | - | ||
| 1 month | - | ||
| 5 ± 4°C | 48 hours | - | |
| 1 week | - | ||
| 2 weeks | - | ||
| 3 weeks | - | ||
| 1 month | - |
Note: Specific percentage values for the stability of 6α-oxycodol in urine were not explicitly provided in the searched literature, though a study indicated that matrix stability was assessed and met validation criteria under these conditions.
Table 2: Stability of Oxycodone and its Metabolites in Human Plasma
| Analyte | Storage Condition | Duration | Stability |
| Oxycodone | Room Temperature | Up to 24 hours | Stable[1][2][3] |
| Frozen (-20°C) | Up to 22 months | Stable | |
| Freeze-Thaw Cycles | At least 3 cycles | Stable[1][2][3] | |
| Noroxycodone | Room Temperature | Up to 24 hours | Stable[1][2][3] |
| Frozen (-20°C) | Up to 22 months | Stable | |
| Freeze-Thaw Cycles | At least 3 cycles | Stable[1][2][3] | |
| Oxymorphone | Room Temperature | Up to 24 hours | Stable[1][2][3] |
| Frozen (-20°C) | Up to 22 months | Stable | |
| Freeze-Thaw Cycles | At least 3 cycles | Stable[1][2][3] | |
| Nor-6α-Oxycodol | Autosampler (Reconstituted) | Up to 72 hours | Stable |
Experimental Protocols
This section outlines a general experimental protocol for assessing the stability of nor-6α-oxycodol in biological matrices. This protocol is based on established guidelines for bioanalytical method validation and can be adapted for specific research needs.
Objective: To determine the stability of nor-6α-oxycodol in a given biological matrix (e.g., plasma, whole blood, urine) under various storage and handling conditions.
Materials:
-
Blank, drug-free biological matrix
-
Nor-6α-oxycodol reference standard
-
Internal standard (IS)
-
Reagents for sample preparation (e.g., precipitation solvents, extraction buffers)
-
Validated bioanalytical method (e.g., LC-MS/MS)
Procedure:
-
Preparation of Quality Control (QC) Samples:
-
Spike the blank biological matrix with known concentrations of nor-6α-oxycodol to prepare low and high QC samples.
-
The low QC concentration should be within three times the lower limit of quantitation (LLOQ), and the high QC concentration should be near the upper limit of quantitation (ULOQ).
-
-
Stability Assessment:
-
Freeze-Thaw Stability:
-
Analyze one set of low and high QC samples immediately (time zero).
-
Subject another three sets of low and high QC samples to three freeze-thaw cycles. A freeze-thaw cycle consists of freezing the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours, followed by thawing unassisted at room temperature.
-
After the third cycle, analyze the samples and compare the results to the time-zero samples.
-
-
Short-Term (Bench-Top) Stability:
-
Thaw frozen low and high QC samples and keep them at room temperature for a specified period (e.g., 4, 8, 24 hours) that simulates the expected sample handling time.
-
Analyze the samples and compare the results to the time-zero samples.
-
-
Long-Term Stability:
-
Store multiple sets of low and high QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Analyze one set of samples at various time points (e.g., 1, 3, 6, 12 months).
-
Compare the results to the time-zero samples.
-
-
Post-Preparative (Autosampler) Stability:
-
Extract a set of low and high QC samples and place them in the autosampler of the analytical instrument.
-
Analyze the samples after a specified period (e.g., 24, 48, 72 hours) under the autosampler's temperature conditions.
-
Compare the results to the initially analyzed extracted samples.
-
-
-
Data Analysis:
-
Calculate the mean concentration and precision (%CV) for each set of QC samples at each time point and condition.
-
The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the nominal concentration.
-
Mandatory Visualization
The following diagrams illustrate key processes related to the analysis of nor-6α-oxycodol.
Caption: Simplified metabolic pathway of oxycodone leading to nor-6α-oxycodol.
Caption: General workflow for assessing the stability of an analyte in a biological matrix.
References
Safety Operating Guide
Navigating the Disposal of nor-6alpha-Oxycodol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling nor-6alpha-Oxycodol, a metabolite of oxycodone structurally similar to known opioids, proper disposal is a critical component of laboratory safety and regulatory compliance.[1] While this compound is not classified as hazardous under the Globally Harmonized System (GHS), its relation to controlled substances necessitates a cautious and informed approach to its disposal.[2] This guide provides essential safety and logistical information, including a step-by-step operational plan for its proper disposal.
Chemical and Physical Properties of this compound
A clear understanding of the substance's properties is fundamental to safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 116499-16-2 | [1][2] |
| Molecular Formula | C₁₇H₂₁NO₄ | [1][3] |
| Formula Weight | 303.4 g/mol | [1][3] |
| Formulation | A neat solid | [1] |
| Purity | ≥98% | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 5 years | [1] |
Regulatory Context: A Controlled Substance Analogue
Given that this compound is a metabolite of the Schedule II controlled substance oxycodone, it is prudent to handle it as a controlled substance analogue. The United States Controlled Substances Act (CSA) regulates the manufacture, importation, possession, use, and distribution of such substances.[4] Disposal of controlled substances is strictly regulated by the Drug Enforcement Administration (DEA) to prevent diversion and harm. It is imperative that all disposal procedures comply with federal, state, and local regulations.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines a safe and compliant method for the disposal of this compound from a research laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Avoid inhalation of any dust or aerosols.
-
Wash hands thoroughly after handling the substance.
2. Segregation and Waste Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, clearly labeled, and sealable waste container.
-
The container should be labeled as "Hazardous Waste: this compound" and include any other information required by your institution.
3. In-Lab Deactivation (If Permissible and Feasible):
-
Consult with your institution's EHS office to determine if a chemical deactivation procedure is recommended and approved. Do not attempt any chemical deactivation without specific institutional guidance and a validated protocol.
4. Temporary Storage:
-
Store the sealed waste container in a secure, designated area with restricted access, in accordance with regulations for controlled substances.[5]
-
Maintain accurate records of the amount of waste generated and stored, as required by the DEA for controlled substances.[6]
5. Final Disposal:
-
The primary and recommended method for the final disposal of controlled substance analogues is through a licensed hazardous waste disposal contractor who is authorized to handle pharmaceutical and controlled substance waste.
-
Contact your institution's EHS office to arrange for the pickup and disposal of the this compound waste. They will have established procedures with qualified vendors.
-
Under no circumstances should this compound be disposed of down the drain or in the regular trash. [7] Sewer disposal of many pharmaceutical wastes is prohibited.[7]
Experimental Workflow for Disposal
The logical flow of the disposal process is critical to ensure safety and compliance at every stage.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | C17H21NO4 | CID 129839794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Controlled Substances Act - Wikipedia [en.wikipedia.org]
- 5. ph.health.mil [ph.health.mil]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
Safeguarding Researchers: A Comprehensive Guide to Handling nor-6alpha-Oxycodol
For Immediate Implementation: This document provides essential safety and logistical guidance for laboratory personnel handling the analytical reference material, nor-6alpha-Oxycodol. Due to its structural similarity to potent opioids, a highly cautious approach is mandatory to ensure personnel safety and prevent occupational exposure.
This compound is a metabolite of the potent opioid analgesic, oxycodone. While a specific Safety Data Sheet (SDS) may not classify it as hazardous under the Globally Harmonized System (GHS), its opioid-like structure necessitates handling with the same level of precaution as other highly potent compounds. The primary routes of occupational exposure to similar compounds include inhalation of airborne particles, direct skin or eye contact, and ingestion.
Personal Protective Equipment (PPE) and Exposure Control
To mitigate the risks associated with handling this compound, a comprehensive PPE and engineering control strategy is required. Given the absence of a specific Occupational Exposure Limit (OEL) for this compound, a surrogate OEL based on the more extensively studied opioid, fentanyl, will be adopted.
| Parameter | Recommended Limit/Guideline | Source |
| Surrogate Occupational Exposure Limit (OEL) | 8-hour Time-Weighted Average (TWA): 0.1 µg/m³ (as inhalable fraction for fentanyl) | [1][2] |
| Short-Term Exposure Limit (STEL) | 0.3 µg/m³ (not to exceed 30 minutes in a work period) | [1] |
| Ceiling Limit | 0.5 µg/m³ (at any time) | [1] |
Recommended Personal Protective Equipment
The following table outlines the minimum PPE requirements for handling this compound powder.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Respiratory | A NIOSH-approved P100 filtering facepiece respirator or a higher level of protection, such as a Powered Air-Purifying Respirator (PAPR) with a HEPA filter. | NIOSH P100 |
| Hands | Double-gloving with powder-free nitrile gloves. The outer glove should be disposed of immediately after handling the compound. | ASTM D6319 |
| Eyes | Chemical safety goggles or a full-face shield. | ANSI Z87.1 |
| Body | Disposable coveralls with elastic cuffs or a lab coat with a disposable gown worn over it. | --- |
| Feet | Closed-toe shoes with disposable shoe covers. | --- |
Operational Plan for Handling this compound
Adherence to a strict, step-by-step operational plan is critical to minimize the risk of exposure during the handling of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the outer packaging for any signs of damage or leakage. If compromised, do not open and follow emergency spill procedures.
-
Storage: Store the compound in its original, clearly labeled container in a secure, locked, and well-ventilated area, away from incompatible materials. Access should be restricted to authorized personnel only.
Preparation and Use (Analytical Standard Preparation)
This protocol outlines the safe preparation of a stock solution from the powdered reference material.
-
Work Area Preparation: All handling of powdered this compound must be conducted within a certified chemical fume hood or a containment ventilated enclosure (CVE) to control airborne particles. The work surface should be lined with absorbent, disposable bench paper.
-
Donning PPE: Before entering the designated handling area, don the required PPE as specified in the table above.
-
Weighing:
-
Carefully transfer the required amount of this compound powder from the storage vial to a pre-tared weighing vessel using a dedicated spatula.
-
Perform all weighing operations on an analytical balance located inside the fume hood or CVE.
-
Minimize the creation of dust by handling the powder gently.
-
-
Solubilization:
-
Add the appropriate solvent to the weighing vessel containing the powder.
-
Gently swirl or sonicate the vessel to ensure complete dissolution.
-
Transfer the resulting solution to a volumetric flask or other appropriate container.
-
Rinse the weighing vessel with additional solvent and add the rinsate to the final container to ensure a quantitative transfer.
-
-
Post-Handling:
-
Securely cap all containers.
-
Decontaminate all surfaces and equipment used in the process.
-
Doff PPE in the designated area, ensuring no cross-contamination. Dispose of all disposable items as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Unused this compound Powder | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of down the drain or in regular trash. |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated, labeled hazardous waste container. |
| Contaminated PPE | All disposable PPE (gloves, gown, shoe covers, etc.) must be placed in a sealed bag and disposed of as hazardous waste. |
| Solutions of this compound | Collect in a clearly labeled, sealed hazardous waste container for chemical waste disposal. |
Emergency Spill Protocol
In the event of a spill, immediate and decisive action is required.
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Report: Notify the laboratory supervisor and the institutional environmental health and safety (EHS) department.
-
Cleanup (Trained Personnel Only):
-
Don appropriate PPE, including respiratory protection.
-
For small powder spills, gently cover with a damp paper towel to avoid aerosolization.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Carefully collect all contaminated materials and place them in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent, followed by a rinse with water.
-
Visual Workflow and Relationship Diagrams
To further clarify the procedural steps and logical relationships in handling this compound, the following diagrams are provided.
Caption: Workflow for the safe handling of this compound as an analytical standard.
Caption: Logical flow of actions in the event of a this compound spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
